molecular formula C14H27NO2 B1462516 1-Octylpiperidine-3-carboxylic acid CAS No. 926275-74-3

1-Octylpiperidine-3-carboxylic acid

Cat. No.: B1462516
CAS No.: 926275-74-3
M. Wt: 241.37 g/mol
InChI Key: IECBCZUTYGNNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octylpiperidine-3-carboxylic acid is a heterocyclic building block of significant interest in modern drug discovery and medicinal chemistry. As a derivative of nipecotic acid (piperidine-3-carboxylic acid), it serves as a key synthetic intermediate for the development of novel bioactive molecules . Its core structure is frequently employed in the synthesis of complex heterocyclic systems and chiral compounds, making it invaluable for creating DNA-encoded libraries and diversity-oriented synthesis (DOS) . In pharmaceutical research, related piperidine-3-carboxylic acid analogs are recognized for their activity in the central nervous system. For instance, nipecotic acid is a known GABA reuptake inhibitor, and its derivatives have been explored for the treatment of neurodegenerative diseases such as Alzheimer's . These derivatives can be designed as multi-targeting agents, combining acetylcholinesterase (AChE) inhibitory activity with antioxidant and anti-inflammatory properties to address complex disease pathologies . The octyl chain in this specific derivative may enhance the compound's lipophilicity, potentially influencing its biomembrane permeability and interaction with hydrophobic enzymatic pockets. Researchers can utilize the carboxylic acid moiety for amidation or condensation reactions, and the secondary amine for further functionalization, to develop a wide array of analogs for structure-activity relationship (SAR) studies . This compound is intended for use as a research chemical in applications including organic synthesis, pharmaceutical development, and biochemical investigation. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

926275-74-3

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

1-octylpiperidine-3-carboxylic acid

InChI

InChI=1S/C14H27NO2/c1-2-3-4-5-6-7-10-15-11-8-9-13(12-15)14(16)17/h13H,2-12H2,1H3,(H,16,17)

InChI Key

IECBCZUTYGNNSW-UHFFFAOYSA-N

SMILES

CCCCCCCCN1CCCC(C1)C(=O)O

Canonical SMILES

CCCCCCCCN1CCCC(C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Octylpiperidine-3-carboxylic Acid: Structure, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Nipecotic Acid Derivatives

Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a cyclic analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Nipecotic acid and its derivatives have garnered significant attention in medicinal chemistry due to their capacity to modulate GABAergic neurotransmission, primarily by inhibiting GABA uptake.[2][3] This inhibition leads to an increase in the synaptic concentration of GABA, a mechanism with therapeutic potential for a variety of neurological and psychiatric conditions, including epilepsy, anxiety, and pain.[4]

The addition of lipophilic N-substituents to the nipecotic acid scaffold has been shown to enhance both the inhibitory potency at GABA transporters (GATs) and the ability to cross the blood-brain barrier.[1] This guide focuses on a specific N-substituted derivative, 1-Octylpiperidine-3-carboxylic acid, providing a detailed examination of its chemical structure, predicted physicochemical properties, and a comprehensive overview of a viable synthetic protocol. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel GABAergic modulators.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-Octylpiperidine-3-carboxylic acid consists of a piperidine ring with a carboxylic acid group at the 3-position and an octyl group attached to the nitrogen atom.

Chemical Structure Diagram

Caption: Chemical structure of 1-Octylpiperidine-3-carboxylic acid.

Physicochemical Data
PropertyPredicted ValueRationale and Remarks
IUPAC Name 1-octylpiperidine-3-carboxylic acidBased on standard IUPAC nomenclature rules for substituted piperidines.[5][6][7]
Molecular Formula C14H27NO2Derived from the structures of nipecotic acid (C6H11NO2) and an octyl group (C8H17).
Molecular Weight 241.37 g/mol Calculated from the molecular formula.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5The N-octyl group significantly increases lipophilicity compared to nipecotic acid (XLogP3 ≈ -2.9).[4][8] The predicted value is an estimate based on the contribution of the octyl chain.
pKa (acidic) ~3.5 - 4.5Expected to be similar to the acidic pKa of nipecotic acid, as the N-alkylation has a minor effect on the carboxyl group's acidity.[9]
pKa (basic) ~10.5 - 11.5The piperidine nitrogen's basicity is expected to be comparable to other N-alkylated piperidines.[9]
Aqueous Solubility LowThe long, nonpolar octyl chain will likely result in poor water solubility, a common characteristic of long-chain carboxylic acids.[10][11]
Boiling Point HighCarboxylic acids generally have high boiling points due to hydrogen bonding.[10][12] The increased molecular weight will further elevate the boiling point.
Appearance Likely a waxy solid or viscous oilBased on the properties of other long-chain carboxylic acids.[10]

Synthetic Protocol: N-Alkylation of Piperidine-3-carboxylic Acid Ester

The synthesis of 1-Octylpiperidine-3-carboxylic acid can be achieved through a straightforward two-step process involving the N-alkylation of a piperidine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This is a common and effective method for preparing N-substituted piperidine derivatives.[13]

Synthetic Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis start Nipecotic Acid ester Piperidine-3-carboxylic acid ethyl ester start->ester Ethanol, H+ catalyst (e.g., SOCl2) n_alkylated_ester 1-Octylpiperidine-3-carboxylic acid ethyl ester ester->n_alkylated_ester 1-Bromooctane, Base (e.g., K2CO3), Solvent (e.g., DMF) final_product 1-Octylpiperidine-3-carboxylic acid n_alkylated_ester->final_product Base (e.g., NaOH), H2O/Ethanol, then H+ workup

Caption: Synthetic workflow for 1-Octylpiperidine-3-carboxylic acid.

Detailed Step-by-Step Methodology

Step 1: Esterification of Nipecotic Acid

  • Rationale: The carboxylic acid group of nipecotic acid is protected as an ester to prevent it from reacting with the alkylating agent in the subsequent step. An ethyl ester is commonly used due to its relative stability and ease of removal.

  • Procedure:

    • Suspend nipecotic acid in anhydrous ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (SOCl2) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude piperidine-3-carboxylic acid ethyl ester hydrochloride can be used directly in the next step or purified further.

Step 2: N-Alkylation of Piperidine-3-carboxylic acid ethyl ester

  • Rationale: The secondary amine of the piperidine ring is alkylated with an octyl halide in the presence of a base. The base neutralizes the hydrohalic acid formed during the reaction, driving the reaction to completion.

  • Procedure:

    • Dissolve the crude piperidine-3-carboxylic acid ethyl ester hydrochloride in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a base, such as anhydrous potassium carbonate (K2CO3), in excess.

    • Add 1-bromooctane to the reaction mixture.

    • Heat the mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude 1-octylpiperidine-3-carboxylic acid ethyl ester by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

  • Rationale: The final step is the deprotection of the carboxylic acid group by hydrolyzing the ethyl ester under basic conditions, followed by acidification.

  • Procedure:

    • Dissolve the purified 1-octylpiperidine-3-carboxylic acid ethyl ester in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 5-6 with a suitable acid (e.g., 1M HCl). The product may precipitate at this stage.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-Octylpiperidine-3-carboxylic acid.

Potential Biological Activity and Applications

Derivatives of nipecotic acid are well-established as inhibitors of GABA transporters.[2][3] The introduction of a lipophilic N-substituent, such as the octyl group in 1-Octylpiperidine-3-carboxylic acid, is a key strategy for enhancing the potency and brain penetration of these inhibitors.[1]

It is hypothesized that 1-Octylpiperidine-3-carboxylic acid will act as a GABA uptake inhibitor. The long octyl chain may confer selectivity for specific GAT subtypes, a desirable property for developing targeted therapeutics with fewer side effects.[3] Compounds with similar structures have demonstrated anticonvulsant and anxiolytic-like properties in preclinical models.[14]

Further research would be required to fully characterize the pharmacological profile of 1-Octylpiperidine-3-carboxylic acid, including its potency at the four GAT subtypes (GAT1, GAT2, GAT3, and BGT1), its pharmacokinetic properties, and its in vivo efficacy in models of neurological disorders.

Conclusion

1-Octylpiperidine-3-carboxylic acid represents a promising, yet underexplored, derivative of nipecotic acid. Its predicted high lipophilicity suggests the potential for enhanced blood-brain barrier penetration and potent GABA uptake inhibition. The synthetic route outlined in this guide provides a reliable and scalable method for its preparation, enabling further investigation into its pharmacological properties and therapeutic potential. This document serves as a foundational resource for researchers aiming to explore the structure-activity relationships of N-substituted nipecotic acid derivatives in the pursuit of novel therapeutics for a range of central nervous system disorders.

References

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025).
  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. (2018). PubMed.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025).
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
  • Nipecotic acid derivatives as antithrombic compounds. (1995).
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. (2025). Benchchem.
  • 3-Piperidinecarboxylic acid Properties. (2025). EPA.
  • Nipecotic Acid | C6H11NO2 | CID 4498. (2026). PubChem.
  • Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
  • Carboxylic Acid Structure and Chemistry: Part 1. (n.d.). University of Arizona.
  • How to IUPAC name aromatic aliphatic carboxylic acids, esters, amides, acyl chlorides, acid chlorides, acid anhydrides, nitriles, naming nomenclature of derivatives, general, empirical, structural, skeletal and displayed formula of isomer molecules. (n.d.). Doc Brown's Chemistry.
  • Nomenclatures and Physical Properties of Carboxylic Acid Deriv
  • Carboxylic Acid Reactivity. (n.d.).
  • Carboxylic Acids. (n.d.). University of Calgary.

Sources

The Role of 1-Octylpiperidine-3-carboxylic Acid in GABA Reuptake Inhibition: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-Octylpiperidine-3-carboxylic acid as a potential inhibitor of γ-aminobutyric acid (GABA) reuptake, a critical mechanism for modulating inhibitory neurotransmission in the central nervous system (CNS). While direct experimental data for this specific molecule is not extensively published, this paper synthesizes the well-established principles of GABA transporter pharmacology, structure-activity relationships of N-substituted nipecotic acid derivatives, and standard-in-class experimental methodologies to build a comprehensive profile. We will delve into the foundational neurobiology of the GABAergic system, the therapeutic potential of GABA reuptake inhibition, and provide detailed protocols for the in vitro and in vivo characterization of novel compounds like 1-Octylpiperidine-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Introduction: The GABAergic System and the Rationale for Reuptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Disruptions in GABAergic signaling are implicated in a variety of neurological and psychiatric disorders.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[3][4]

Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundantly expressed in the brain and is considered the primary transporter responsible for GABA clearance at the synapse.[5][6] Consequently, the inhibition of GAT-1 has emerged as a promising therapeutic strategy to enhance GABAergic neurotransmission by increasing the concentration and prolonging the presence of GABA in the synaptic cleft.[5][7] This enhancement of inhibitory signaling can help to counteract the excessive neuronal excitation that characterizes conditions like epilepsy.[7][8]

The Pharmacophore: Nipecotic Acid and its N-Substituted Derivatives

The foundation for many GAT-1 inhibitors is the piperidine-3-carboxylic acid scaffold, also known as nipecotic acid.[9][10] While nipecotic acid itself is a potent inhibitor of GABA uptake, its clinical utility is limited by its hydrophilic nature, which prevents it from effectively crossing the blood-brain barrier.[9][10]

A significant breakthrough in the field was the discovery that the addition of a lipophilic substituent to the nitrogen atom of the piperidine ring not only enhances blood-brain barrier permeability but also dramatically increases the potency and selectivity for GAT-1.[8][11] The commercially successful anti-epileptic drug, Tiagabine, exemplifies this principle, featuring a complex lipophilic moiety attached to the nipecotic acid core.[11][12]

The Hypothesized Role of the 1-Octyl Substituent

Based on the established structure-activity relationships (SAR) for N-substituted nipecotic acid derivatives, we can postulate the role of the 1-octyl group in 1-Octylpiperidine-3-carboxylic acid. The eight-carbon alkyl chain significantly increases the lipophilicity of the molecule compared to the parent nipecotic acid. This increased lipophilicity is expected to facilitate passive diffusion across the blood-brain barrier, a critical prerequisite for CNS-acting drugs.[13]

Characterization of 1-Octylpiperidine-3-carboxylic Acid: A Methodological Framework

To rigorously evaluate the potential of 1-Octylpiperidine-3-carboxylic acid as a GABA reuptake inhibitor, a series of in vitro and in vivo studies are necessary. The following sections outline the standard experimental protocols employed in the field.

In Vitro Evaluation

Synaptosomes, which are isolated presynaptic terminals, provide an excellent ex vivo model to study neurotransmitter reuptake.

Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

  • Preparation of Synaptosomes:

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 1-Octylpiperidine-3-carboxylic acid or a reference inhibitor (e.g., Tiagabine) for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a low concentration of [³H]GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition) by non-linear regression analysis.

HEK-293 or CHO cells stably expressing the different human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, and hBGT-1) are used to determine the potency and selectivity of the compound.

Protocol: [³H]GABA Uptake in hGAT-1 Expressing Cells

  • Cell Culture:

    • Culture HEK-293 cells stably transfected with the hGAT-1 transporter in appropriate media.

    • Seed the cells in 96-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with a pre-warmed physiological salt solution.

    • Pre-incubate the cells with various concentrations of 1-Octylpiperidine-3-carboxylic acid for 10-20 minutes at room temperature.

    • Initiate uptake by adding [³H]GABA.

    • Incubate for a defined period within the linear range of uptake.

    • Terminate the assay by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity by scintillation counting.

  • Selectivity Profiling:

    • Repeat the assay using cell lines expressing hGAT-2, hGAT-3, and hBGT-1 to determine the selectivity profile of the compound.

Electrophysiological Studies

Electrophysiology provides a functional measure of the compound's effect on GABAergic neurotransmission.

Protocol: Whole-Cell Patch-Clamp Recordings in Hippocampal Slices

  • Slice Preparation:

    • Prepare acute brain slices (300-400 µm thick) from the hippocampus of rodents.

    • Maintain the slices in artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region.

    • Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs).

  • Compound Application:

    • Bath-apply 1-Octylpiperidine-3-carboxylic acid at various concentrations.

    • Measure the changes in the amplitude, frequency, and decay kinetics of the GABAergic IPSCs. An increase in the duration of IPSCs would indicate an inhibition of GABA reuptake.[14]

In Vivo Evaluation

Animal models of epilepsy are crucial for assessing the anticonvulsant potential of a novel compound.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

  • Compound Administration:

    • Administer 1-Octylpiperidine-3-carboxylic acid via an appropriate route (e.g., intraperitoneal or oral) to a group of mice.

    • Administer vehicle to a control group.

  • Seizure Induction:

    • After a suitable pre-treatment time, administer a convulsive dose of PTZ subcutaneously.

  • Observation and Scoring:

    • Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., the Racine scale).

    • Record the latency to the first seizure and the incidence of tonic-clonic seizures.

  • Data Analysis:

    • Compare the seizure scores and latencies between the compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Data Presentation and Visualization

Quantitative Data Summary
Parameter Experimental Model Expected Outcome for an Active GAT-1 Inhibitor
IC₅₀ [³H]GABA Uptake in SynaptosomesLow micromolar to nanomolar range
IC₅₀ (hGAT-1) hGAT-1 Expressing CellsPotent inhibition
IC₅₀ (hGAT-2, -3, BGT-1) hGAT-2, -3, BGT-1 Expressing CellsSignificantly higher IC₅₀ values compared to hGAT-1, indicating selectivity
Effect on IPSCs Whole-Cell Patch-ClampProlongation of the decay time of GABAergic IPSCs
Anticonvulsant Activity PTZ-Induced Seizure ModelIncreased latency to seizures and reduced seizure severity
Visualizations

Diagram: Mechanism of GABA Reuptake Inhibition

GABA_Reuptake_Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Transport GABA_synapse->GAT1 Binding GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation Inhibitor 1-Octylpiperidine- 3-carboxylic acid Inhibitor->GAT1 Blockade in_vitro_workflow start Synthesized Compound: 1-Octylpiperidine-3-carboxylic acid synaptosome_prep Synaptosome Preparation (Rat Brain) start->synaptosome_prep cell_culture Cell Culture (hGAT expressing cells) start->cell_culture electrophysiology Electrophysiology (Patch-Clamp on Brain Slices) start->electrophysiology gaba_uptake_syn [³H]GABA Uptake Assay (Synaptosomes) synaptosome_prep->gaba_uptake_syn gaba_uptake_cell [³H]GABA Uptake Assay (Cell Lines) cell_culture->gaba_uptake_cell ic50_determination IC₅₀ Determination gaba_uptake_syn->ic50_determination selectivity_profiling Selectivity Profiling (GAT-1 vs GAT-2, -3, BGT-1) gaba_uptake_cell->selectivity_profiling conclusion In Vitro Pharmacological Profile ic50_determination->conclusion selectivity_profiling->conclusion functional_effect Functional Effect on GABAergic Currents electrophysiology->functional_effect functional_effect->conclusion

Caption: Workflow for the in vitro characterization of GABA reuptake inhibitors.

Conclusion and Future Directions

While direct experimental evidence for 1-Octylpiperidine-3-carboxylic acid is pending, the established principles of GAT-1 inhibitor design strongly suggest its potential as a CNS-active compound. The N-octyl substituent is predicted to confer the necessary lipophilicity for blood-brain barrier penetration and to facilitate binding to the GAT-1 transporter. The methodological framework provided in this guide offers a clear and robust pathway for the comprehensive evaluation of this and other novel N-substituted nipecotic acid derivatives.

Future research should focus on the synthesis and subsequent in vitro and in vivo characterization of 1-Octylpiperidine-3-carboxylic acid as outlined. A thorough investigation of its pharmacokinetic and pharmacodynamic properties, including off-target effects, will be essential to fully understand its therapeutic potential. Such studies will not only elucidate the specific role of this compound but also contribute to the broader understanding of the structure-activity relationships governing GABA reuptake inhibition, paving the way for the development of next-generation therapeutics for a range of neurological disorders.

References

  • Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. Retrieved from [Link]

  • Chaudhary, S., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are GAT1 inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tiagabine Hydrochloride? Retrieved from [Link]

  • Andersen, K. E., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tiagabine. PubChem. Retrieved from [Link]

  • EBM Consult. (n.d.). Drug Monograph: Tiagabine (Gabitril). Retrieved from [Link]

  • Wikipedia. (n.d.). Tiagabine. Retrieved from [Link]

  • MDPI. (n.d.). The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

  • Bauer, J., & Cooper-Mahkorn, D. (2008). Tiagabine: efficacy and safety in partial seizures – current status. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

  • Cochrane. (2019, October 14). Tiagabine add-on therapy for drug-resistant focal epilepsy. Retrieved from [Link]

  • Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]

  • Akk, G., et al. (2007). The Influence of Neuroactive Steroid Lipophilicity on GABAA Receptor Modulation: Evidence for a Low-Affinity Interaction. Journal of Neurophysiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Structure–activity studies on the inhibition of γ-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Retrieved from [Link]

  • Dove Medical Press. (2008, August 8). Tiagabine: efficacy and safety in partial seizures – current status. Retrieved from [Link]

  • PubMed. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]

  • Australian Prescriber. (1998, January 1). Tiagabine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel. Retrieved from [Link]

  • PubMed. (n.d.). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Retrieved from [Link]

Sources

The Art of Inhibition: A Technical Guide to the Structure-Activity Relationship of N-Alkyl Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-alkyl nipecotic acid derivatives, a pivotal class of compounds targeting γ-aminobutyric acid (GABA) transporters (GATs). As a senior application scientist, this document moves beyond a simple recitation of facts, offering a synthesized narrative grounded in mechanistic understanding and practical experimental insights. We will delve into the strategic design, synthesis, and biological evaluation of these molecules, providing a comprehensive resource for researchers aiming to develop novel therapeutics for neurological disorders.

The GABAergic Synapse: The Stage for Inhibition

To comprehend the significance of N-alkyl nipecotic acid derivatives, we must first visualize their theater of operation: the GABAergic synapse. GABA is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).[2][3]

There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (betaine-GABA transporter 1).[2] GAT1 is the most abundant subtype in the brain and is a primary target for many GABA uptake inhibitors.[4] By blocking these transporters, N-alkyl nipecotic acid derivatives increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[3] This mechanism of action is the foundation for their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GAT1_pre->GABA_vesicle Recycling GABA_synapse->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binding GABA_B_Receptor GABA-B Receptor GABA_synapse->GABA_B_Receptor Binding GAT3_glia GAT3 GABA_synapse->GAT3_glia Reuptake

Caption: The GABAergic Synapse and the Role of GABA Transporters.

The Nipecotic Acid Scaffold: A Privileged Starting Point

Nipecotic acid, a cyclic analog of GABA, serves as the foundational scaffold for this class of inhibitors.[5] However, its inherent hydrophilicity and zwitterionic nature at physiological pH limit its ability to cross the blood-brain barrier (BBB), rendering it ineffective upon systemic administration.[6][7] The key to unlocking its therapeutic potential lies in the strategic attachment of a lipophilic N-alkyl substituent. This modification not only enhances BBB penetration but also profoundly influences the compound's potency and selectivity for different GAT subtypes.[6][8]

The quintessential example of this strategy is Tiagabine , a potent and selective GAT1 inhibitor approved for the treatment of partial seizures.[3] The structure of Tiagabine showcases the three key components that are systematically varied in SAR studies:

  • The Nipecotic Acid Core: The piperidine-3-carboxylic acid moiety is crucial for recognition by the GABA transporter. The stereochemistry at the C-3 position is critical, with the (R)-enantiomer generally exhibiting higher potency.

  • The N-substituent: This is the primary determinant of lipophilicity and, consequently, BBB permeability. It typically consists of a lipophilic anchor, often an aromatic or heteroaromatic group.

  • The Spacer: A linker connects the nipecotic acid nitrogen to the lipophilic anchor. The length, rigidity, and chemical nature of this spacer significantly impact the inhibitor's affinity and selectivity.

Deciphering the Structure-Activity Relationship: A Multifaceted Approach

The development of potent and selective N-alkyl nipecotic acid derivatives is an iterative process of design, synthesis, and biological evaluation. Understanding the interplay between the structural modifications and their biological consequences is the essence of SAR.

The N-Substituent: Balancing Potency and Permeability

The introduction of a lipophilic group at the nitrogen atom of nipecotic acid is a fundamental strategy to overcome its poor pharmacokinetic profile.[8] A wide array of lipophilic moieties has been explored, ranging from simple alkyl chains to complex polycyclic aromatic systems.

A seminal series of studies explored derivatives with benzhydrol-containing side chains, which yielded highly potent compounds.[8] The exploration of different linkers connecting the nipecotic acid to a terminal aromatic moiety has also been a fruitful area of research. For instance, derivatives with an alkyne spacer have been developed as highly potent and selective mGAT1 inhibitors.[9]

Table 1: Influence of N-Substituent on GAT1 Inhibition

CompoundN-SubstituentSpacerGAT1 pIC50Reference
Nipecotic AcidH-< 4[10]
SKF-89976A4,4-Diphenyl-3-butenylButenyl~7[5]
Tiagabine4,4-Bis(3-methyl-2-thienyl)-3-butenylButenyl7.43 ± 0.11[4]
DDPM-2571ArylalkynylButynyl8.29 ± 0.02[4]

Note: pIC50 = -log(IC50). Higher values indicate greater potency.

The Spacer: Fine-Tuning Affinity and Selectivity

The nature of the spacer linking the nipecotic acid core to the lipophilic N-substituent is a critical determinant of both potency and selectivity for GAT subtypes. The length and conformational flexibility of the spacer dictate the optimal positioning of the lipophilic group within the transporter's binding pocket.

Studies have explored a variety of spacers, including simple alkyl chains, alkenes, and alkynes.[9][11][12] For example, the introduction of a trans-alkene spacer has been investigated in the pursuit of potent and selective mGAT4 inhibitors.[11] Similarly, derivatives with an alkyne spacer have shown promise as potent GAT1 inhibitors.[12] The rigidity imparted by these unsaturated spacers can lock the molecule into a conformation that is more favorable for binding to a specific GAT subtype.

Chirality: The Importance of Stereochemistry

The nipecotic acid core contains a stereocenter at the C-3 position. The biological activity of these derivatives is often highly stereospecific, with the (R)-enantiomer typically being more potent than the (S)-enantiomer. This highlights the importance of a precise three-dimensional arrangement of the pharmacophoric elements for effective interaction with the chiral environment of the transporter's binding site.

Experimental Protocols: From Synthesis to Biological Evaluation

The synthesis and evaluation of N-alkyl nipecotic acid derivatives involve a series of well-defined experimental procedures.

General Synthetic Strategies

The synthesis of N-alkyl nipecotic acid derivatives typically involves the N-alkylation of a suitable nipecotic acid precursor. A common approach is the reductive amination of an aldehyde-containing N-substituent with the nipecotic acid ester, followed by ester hydrolysis.

Synthesis_Workflow Start Nipecotic Acid Ester Step1 N-Alkylation with Lipophilic Side Chain Halide Start->Step1 Step2 Ester Hydrolysis Step1->Step2 Product N-Alkyl Nipecotic Acid Derivative Step2->Product

Caption: General Synthetic Workflow for N-Alkyl Nipecotic Acid Derivatives.

Step-by-Step Protocol: Synthesis of an N-Alkyl Nipecotic Acid Derivative (Illustrative Example)

  • Protection of Nipecotic Acid: The carboxylic acid functionality of nipecotic acid is typically protected as an ester (e.g., ethyl or methyl ester) to prevent side reactions during the N-alkylation step.

  • N-Alkylation: The protected nipecotic acid is reacted with an appropriate alkylating agent containing the desired lipophilic substituent. This is often an alkyl halide or tosylate. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).

  • Deprotection: The protecting group on the carboxylic acid is removed, usually by hydrolysis under acidic or basic conditions, to yield the final N-alkyl nipecotic acid derivative.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

Biological Evaluation: GABA Uptake Assays

The primary method for evaluating the biological activity of N-alkyl nipecotic acid derivatives is the in vitro GABA uptake assay. This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

Step-by-Step Protocol: [³H]GABA Uptake Assay

  • Cell Culture: HEK-293 cells stably transfected with the desired human or rodent GAT subtype (e.g., hGAT1) are cultured to confluence in 96-well plates.

  • Assay Buffer Preparation: A Krebs-Ringer-HEPES buffer (pH 7.4) is prepared.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.

  • Pre-incubation: The cell monolayers are washed with assay buffer and then pre-incubated with the test compound or vehicle for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well.

  • Incubation: The plates are incubated for a specific time (e.g., 10 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]GABA uptake is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) is determined by non-linear regression analysis.

Assay_Workflow Start Culture GAT-expressing cells Step1 Pre-incubate cells with test compound Start->Step1 Step2 Add [³H]GABA to initiate uptake Step1->Step2 Step3 Incubate Step2->Step3 Step4 Wash to terminate uptake Step3->Step4 Step5 Lyse cells and measure radioactivity Step4->Step5 End Calculate IC50 Step5->End

Caption: Workflow for a [³H]GABA Uptake Assay.

Future Directions and Concluding Remarks

The study of the structure-activity relationship of N-alkyl nipecotic acid derivatives has yielded significant advances in our understanding of GABA transporter function and has led to the development of clinically useful drugs. Future research in this area will likely focus on:

  • Improving Subtype Selectivity: Developing inhibitors with greater selectivity for GAT2, GAT3, and BGT1 will allow for a more nuanced modulation of the GABAergic system and potentially lead to therapeutics with improved side-effect profiles.

  • Exploring Novel Lipophilic Moieties: The discovery of new lipophilic groups that can enhance BBB penetration without introducing off-target effects remains a key objective.

  • Prodrug Strategies: Designing prodrugs of potent but poorly permeable nipecotic acid derivatives is a promising approach to improve their oral bioavailability and CNS delivery.[7][13]

References

  • GABA transporter. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

  • GABA reuptake inhibitor. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

  • Singh K, Kumar P, Bhatia R, et al. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.
  • Conti P, De Amici M, De Sarro G, et al. GABA reuptake inhibitors: a new insight into their clinical application. Pharmacol Res. 2003;47(5):367-377.
  • Schousboe A, Sarup A, Bak LK, et al. Role of astrocytic transport processes in glutamatergic and GABAergic neurotransmission. Neurochem Int. 2004;45(2-3):521-527.
  • Borden LA. GABA transporter heterogeneity: pharmacology and cellular localization. Neurochem Int. 1996;29(4):335-356.
  • Dhanawat M, Kumar P, Sharma AK, et al. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Res (Stuttg). 2021;71(2):94-103. [Link]

  • Creative Diagnostics. GABAergic Synapse Pathway. Accessed February 24, 2026. [Link]

  • Sałat K, Więckowska A, Więckowski K, et al. Synthesis and pharmacological properties of new GABA uptake inhibitors. Pharmacol Rep. 2012;64(5):1104-1117.
  • Dhanawat M, Kumar P, Sharma AK, et al. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. PubMed. 2020. [Link]

  • GABA reuptake inhibitor. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

  • Rudy HK, Höfner G, Wanner KT. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Med Chem Res. 2021;30(3):586-609.
  • Wanner KT, Höfner G, Lacher B, et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Bioorg Med Chem. 2018;26(22):5944-5961.
  • Wanner KT, Höfner G, Lacher B, et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorg Med Chem. 2018;26(12):3668-3687.
  • Wanner KT, Höfner G, Lacher B, et al. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemMedChem. 2017;12(5):374-389.
  • Zhang H, Li Y, Wang J, et al.
  • Szafarz M, Siwek A, Staropolska I, et al. Lipophilicity-related inhibition of blood platelet aggregation by nipecotic acid anilides. Bioorg Med Chem. 2004;12(12):3265-3274.
  • Castellano S, Sbardella G, Tortorella P, et al. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Int J Mol Sci. 2021;22(24):13338.
  • Jurik A, Garon A, Perricone U, et al. Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1 with DDPM-2571 (pIC50 = 8.29 ± 0.02) having pIC50 value comparable to the Tiagabine (7.43 ± 0.11).
  • Wanner KT, Höfner G, Lacher B, et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. J Med Chem. 2025. [Link]

  • Yuen PW, Barron G, Capiris T, et al. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. J Med Chem. 1992;35(22):4238-4248.

Sources

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-Octylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to meticulously evaluate the blood-brain barrier (BBB) permeability of the novel chemical entity, 1-Octylpiperidine-3-carboxylic acid. The guide moves from predictive, high-throughput screening methodologies to definitive, low-throughput in vivo validation, offering both the strategic rationale and detailed protocols necessary for a thorough assessment.

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] While this barrier is crucial for protecting the brain from pathogens and toxins, it is also the single greatest obstacle in the development of drugs for neurological diseases, with estimates suggesting that it prevents nearly all large-molecule neurotherapeutics and more than 98% of small-molecule drugs from reaching the brain.[2][4]

The compound of interest, 1-Octylpiperidine-3-carboxylic acid, possesses structural features that present a complex challenge for BBB penetration. Its piperidine core is a common scaffold in CNS-active drugs.[5][6] However, the presence of a carboxylic acid group, which will be ionized at physiological pH, typically hinders passive diffusion across the lipid-rich BBB.[7] Conversely, the long, lipophilic octyl chain may enhance membrane partitioning. This guide outlines a systematic, multi-tiered approach to definitively characterize the BBB permeability of this and structurally related compounds.

Part 1: Foundational Assessment: In Silico and Physicochemical Profiling

Before committing to resource-intensive cellular and animal studies, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase uses computational models and basic physicochemical experiments to predict the likelihood of BBB penetration, guiding further experimental design.

Predicted Physicochemical Properties

Key molecular descriptors are strongly correlated with a compound's ability to passively diffuse across the BBB. These include lipophilicity (LogP), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Machine learning and quantitative structure-activity relationship (QSAR) models leverage these properties to provide an initial permeability forecast.[8][9][10][11]

Table 1: Predicted Physicochemical Properties of 1-Octylpiperidine-3-carboxylic acid

Property Predicted Value Implication for BBB Permeability
Molecular Weight (MW) ~241.38 g/mol Favorable (Typically < 400-500 Da is preferred)
XLogP3 ~2.5 - 3.5 Favorable (Lipophilic character aids membrane crossing)
Topological Polar Surface Area (TPSA) ~40-50 Ų Favorable (Typically < 60-90 Ų is preferred)
Hydrogen Bond Donors 1 Favorable (Typically ≤ 3 is preferred)
Hydrogen Bond Acceptors 2 Favorable (Typically ≤ 7 is preferred)
pKa (Acidic) ~3.9 - 4.5 Potentially Unfavorable (Carboxylic acid will be ionized at pH 7.4)

| pKa (Basic) | ~10.5 - 11.0 | Favorable (Piperidine nitrogen will be protonated, but can exist in a neutral state) |

Note: These values are estimates derived from standard cheminformatics algorithms and require experimental verification.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the workflow for the initial predictive and experimental characterization of the compound.

cluster_0 In Silico & Physicochemical Profiling Start Compound Synthesis (1-Octylpiperidine-3-carboxylic acid) InSilico In Silico Prediction (LogP, TPSA, pKa, MW) Start->InSilico Exp_pKa Experimental pKa (Potentiometric Titration) Start->Exp_pKa Exp_LogD Experimental LogD at pH 7.4 (Shake-Flask or HPLC) Start->Exp_LogD Exp_Sol Aqueous Solubility (Kinetic or Thermodynamic) Start->Exp_Sol Decision Predict BBB Permeability? InSilico->Decision Exp_pKa->Decision Exp_LogD->Decision Exp_Sol->Decision

Caption: Initial workflow for predictive analysis and physicochemical property determination.

Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical, as it determines the ionization state of the molecule at physiological pH.[12]

Objective: To determine the pKa values for the carboxylic acid and piperidine nitrogen of the test compound.

Materials:

  • 1-Octylpiperidine-3-carboxylic acid

  • Deionized water, 0.1 M NaOH, 0.1 M HCl

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • 25 mL burette

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in deionized water to create a solution of approximately 1-10 mM.

  • Titration Setup: Place the solution in a beaker with a stir bar on a stir plate. Immerse the calibrated pH electrode in the solution.

  • Acidic pKa Titration: Fill the burette with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

  • Data Acquisition: Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Basic pKa Titration (Optional): If needed, perform a separate titration starting from a basic pH by first adding excess NaOH and then titrating with 0.1 M HCl.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized.[12] Two pKa values will be observed for the two ionizable groups.

Part 2: In Vitro Modeling: Simulating the Barrier

In vitro models provide a crucial intermediate step to screen compounds for their ability to cross a simulated biological barrier, offering higher throughput and more mechanistic detail than in vivo studies.[13][14]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a cell-free assay that predicts passive, transcellular permeability.[15][16] A lipid layer, typically porcine brain lipid extract, is immobilized on a filter, separating a donor and an acceptor well.[17][18] This method is cost-effective and excellent for ranking early-stage compounds based on their potential for passive diffusion.[15][17]

Protocol: PAMPA-BBB Assay

Objective: To determine the passive permeability coefficient (Pe) of the test compound.

Materials:

  • PAMPA sandwich plate (96-well donor and acceptor plates)

  • Porcine brain lipid solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (membrane integrity marker)

  • Plate shaker, UV/Vis or LC-MS/MS instrument

Procedure:

  • Membrane Coating: Carefully coat the filter of each well in the donor plate with the brain lipid solution (e.g., 5 µL) and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., 300 µL).

  • Donor Plate Preparation: Prepare the test compound solutions in buffer at the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%). Add these solutions to the donor plate wells. Include control compounds (high and low permeability) and a Lucifer yellow well.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).[16][19]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS). Measure Lucifer yellow passage to ensure membrane integrity was maintained.

  • Calculation of Permeability (Pe): The apparent permeability coefficient is calculated using the following equation: Pe (cm/s) = [VA / (Area × Time)] × [1 / (CD(t) - CA(t))] × ln[1 - CA(t) / Cequilibrium] (Simplified calculations are often used based on final concentrations).

Cell-Based Transwell Assays

Cell-based assays, such as those using Caco-2 cells or immortalized human cerebral microvascular endothelial cells (hCMEC/D3), provide a more complex model that includes not only passive diffusion but also paracellular flux and the activity of efflux transporters like P-glycoprotein (P-gp).[20][21][22][23] A bi-directional assay is essential to determine if a compound is actively transported out of the "brain" side.[23]

cluster_0 PAMPA-BBB Workflow cluster_1 Cell-Based Transwell Workflow P_Start Prepare Compound in Donor Wells P_Membrane Coat Membrane (Porcine Brain Lipid) P_Start->P_Membrane P_Incubate Incubate Sandwich Plate (4-18 hours) P_Membrane->P_Incubate P_Analyze Analyze Donor & Acceptor (LC-MS/MS) P_Incubate->P_Analyze P_Result Calculate Permeability (Pe) (Passive Diffusion) P_Analyze->P_Result C_Start Seed & Culture Cells on Transwell Insert (21 days) C_TEER Verify Monolayer Integrity (Measure TEER) C_Start->C_TEER C_Dose Dose Apical (A) or Basolateral (B) Side C_TEER->C_Dose C_Incubate Incubate at 37°C (e.g., 2 hours) C_Dose->C_Incubate C_Analyze Analyze A & B Samples (LC-MS/MS) C_Incubate->C_Analyze C_Result Calculate Papp (A-B, B-A) & Efflux Ratio C_Analyze->C_Result Start Compound Passes In Vitro Screen Question Need to measure net accumulation or initial transport rate? Start->Question IV_Dosing IV Dosing Method Question->IV_Dosing Net Accumulation Perfusion In Situ Brain Perfusion Question->Perfusion Initial Rate IV_Desc Measures Kp and Kp,uu. Reflects steady-state distribution. Technically simpler. IV_Dosing->IV_Desc Perfusion_Desc Measures initial rate of uptake (Kin). Eliminates peripheral metabolism. Surgically complex. Perfusion->Perfusion_Desc

Caption: Decision tree for selecting the appropriate in vivo BBB permeability assay.

Table 3: Comparison of In Vivo Methodologies

Feature IV Injection Method In Situ Brain Perfusion Method
Primary Endpoint Kp, Kp,uu (Ratio) Kin (Unidirectional influx rate)
Physiological Relevance High (reflects systemic exposure) Moderate (non-physiological perfusate)
Complexity Relatively simple Surgically demanding [24]
Throughput Moderate Low
Key Advantage Provides a measure of effective brain exposure after systemic administration. Directly measures transport across the BBB, isolating it from peripheral factors. [25][26]

| Key Disadvantage | Confounded by plasma protein binding and peripheral metabolism. | Does not account for systemic clearance that affects overall brain exposure. |

Conclusion and Strategic Synthesis

The evaluation of blood-brain barrier permeability for a novel compound like 1-Octylpiperidine-3-carboxylic acid must be a stepwise, evidence-driven process. The initial in silico and physicochemical data provide a theoretical foundation, suggesting that while the molecule has several favorable properties for passive diffusion (lipophilicity, MW, TPSA), its ionizable carboxylic acid group presents a significant potential barrier.

The in vitro PAMPA and Transwell assays serve as the first empirical tests of this hypothesis. A high permeability in the PAMPA assay would indicate that the lipophilic octyl chain is effective at driving membrane partitioning. However, if the subsequent Transwell assay reveals a low A-B permeability and a high efflux ratio, it would strongly suggest that the compound is a substrate for efflux transporters like P-gp, a common fate for amphipathic molecules.

Ultimately, in vivo testing provides the definitive data for drug development decisions. The choice between the IV injection method and in situ perfusion depends on the specific question being asked. For a general assessment of whether the compound achieves meaningful brain concentrations after systemic dosing, the Kp,uu value from an IV study is most relevant. If a more mechanistic understanding of the transport kinetics at the BBB itself is required, the in situ perfusion technique is superior.

By integrating the findings from each stage of this comprehensive assessment, researchers can build a complete profile of the BBB permeability of 1-Octylpiperidine-3-carboxylic acid, enabling informed decisions regarding its potential as a CNS therapeutic agent and guiding any necessary chemical modifications to optimize its delivery to the brain.

References

  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493. [Link]

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493. [Link]

  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Technical Reports. [Link]

  • Kumar, R., et al. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience, 16. [Link]

  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. ResearchGate. [Link]

  • Alahmari, A. A., et al. (2024). Attentive graph neural network models for the prediction of blood-brain barrier permeability. Nature Communications, 15(1), 1-13. [Link]

  • Bourasset, F., et al. (2003). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 677-687. [Link]

  • Ajabani, D., et al. (2023). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. The Science and Information (SAI) Organization. [Link]

  • Insausti, R., et al. (2017). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy, 11, 8. [Link]

  • Syngene. (n.d.). Caco2 assay protocol. Syngene International. [Link]

  • Dagenais, C., et al. (2000). In Situ Brain Perfusion Technique. Methods in Molecular Medicine, 34, 359-373. [Link]

  • Bickel, U. (2002). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience, Chapter 7, Unit 7.6. [Link]

  • IRBM. (n.d.). BBB Assay Service. IRBM Science Park. [Link]

  • Thrippleton, M. J., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism, 39(6), 947-972. [Link]

  • Garg, P., & Verma, J. (2006). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. Journal of Chemical Information and Modeling, 46(1), 289-297. [Link]

  • Walantus, M. G., & Linden, J. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), e56389. [Link]

  • Wang, C., et al. (2024). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Journal of Clinical Medicine, 13(7), 1888. [Link]

  • Di Pardo, A., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of Visualized Experiments, (129), e56389. [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Charnwood Discovery. [Link]

  • Creative Bioarray. (n.d.). Blood-Brain-Barrier Assay. Creative Bioarray. [Link]

  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Neuromics. [Link]

  • Khot, S. S., et al. (2012). Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model. Journal of Visualized Experiments, (68), e4282. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Di Pardo, A., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of Visualized Experiments, (129), 56389. [Link]

  • Di Pardo, A., et al. (2017). Video: Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of Visualized Experiments. [Link]

  • Artursson, P., & Karlsson, J. (1991). Caco-2 cell permeability assays to measure drug absorption. Methods in Molecular Biology, 8, 83-97. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Yasgar, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Negatu, K. G., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Kumar, A., et al. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1478-1496. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1549-1565. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Modulating the Blood–Brain Barrier: A Comprehensive Review. Pharmaceuticals, 14(11), 1183. [Link]

  • Singh, S. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

  • Patel, M. M., & Patel, P. (2018). Largest Obstacle of Drug Delivery to the Blood Brain Barrier and Current Approach to Solve this Problem: Recent Comprehensive Review. Juniper Online Journal of Case Studies, 8(3). [Link]

  • Witika, B. A., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 10(2), 53. [Link]

Sources

1-Octylpiperidine-3-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Octylpiperidine-3-carboxylic Acid

This guide provides a comprehensive technical overview of 1-Octylpiperidine-3-carboxylic acid, a derivative of the well-studied GABAergic modulator, nipecotic acid. Due to its specific N-octyl substitution, this compound is of interest to researchers in neuropharmacology and drug development, particularly for applications requiring modulated lipophilicity and blood-brain barrier penetration. While a specific CAS number for 1-Octylpiperidine-3-carboxylic acid is not currently assigned, this guide synthesizes information from related N-substituted piperidine-3-carboxylic acid derivatives to provide a robust profile of its anticipated properties, synthesis, and potential applications.

Chemical and Physical Properties

1-Octylpiperidine-3-carboxylic acid is an N-substituted derivative of piperidine-3-carboxylic acid (nipecotic acid). The introduction of an eight-carbon alkyl chain (octyl group) at the nitrogen atom significantly increases the lipophilicity of the parent molecule. This modification is expected to influence its solubility, membrane permeability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₄H₂₇NO₂Calculated
Molecular Weight 241.37 g/mol Calculated
CAS Number Not Assigned-
Parent Compound Piperidine-3-carboxylic acid (Nipecotic Acid)[1][2]
Parent CAS Number 498-95-3 (for racemic nipecotic acid)[1]
Appearance Expected to be a solid or viscous oilInferred
Solubility Expected to be soluble in organic solvents like DMSO and ethanolInferred

Synthesis of 1-Octylpiperidine-3-carboxylic Acid

The synthesis of 1-Octylpiperidine-3-carboxylic acid can be achieved through the N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) with a suitable octylating agent, such as 1-bromooctane. A common method involves a nucleophilic substitution reaction in the presence of a base.

Experimental Protocol: N-alkylation of Piperidine-3-carboxylic Acid

This protocol is a generalized procedure based on standard N-alkylation methods for secondary amines.

Materials:

  • Piperidine-3-carboxylic acid (or its ester, e.g., ethyl nipecotate)

  • 1-bromooctane

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperidine-3-carboxylic acid (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: Add 1-bromooctane (1.1-1.5 equivalents) to the suspension.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and wash with ethyl acetate to remove unreacted 1-bromooctane.

  • Acidification: Acidify the aqueous layer with HCl to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure 1-Octylpiperidine-3-carboxylic acid.

SynthesisWorkflow Reactants Piperidine-3-carboxylic acid 1-bromooctane K₂CO₃ in Acetonitrile ReactionVessel Reaction at 60-80 °C Reactants->ReactionVessel N-alkylation Workup Filtration & Concentration ReactionVessel->Workup Extraction Aqueous Workup & Acidification Workup->Extraction Purification Column Chromatography Extraction->Purification Product 1-Octylpiperidine-3-carboxylic acid Purification->Product

Caption: Synthetic workflow for 1-Octylpiperidine-3-carboxylic acid.

Potential Applications and Mechanism of Action

Derivatives of nipecotic acid are well-known for their interaction with the GABAergic system. Nipecotic acid itself is an inhibitor of GABA transporters (GATs).[3] The addition of lipophilic N-substituents has been shown to enhance the potency and selectivity of these compounds, particularly for GAT1.[4][5]

Hypothesized Mechanism of Action:

1-Octylpiperidine-3-carboxylic acid, due to its structural similarity to other N-substituted nipecotic acid derivatives, is likely to act as a GABA uptake inhibitor. By blocking the reuptake of GABA from the synaptic cleft into neurons and glial cells, it would increase the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission. The N-octyl group is expected to facilitate passage across the blood-brain barrier, a common strategy for CNS-targeted drugs.[5]

MoA cluster_synapse Synaptic Cleft GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release GAT1 GABA Transporter (GAT1) GABA_released->GAT1 Reuptake GABA_receptor GABA Receptor GABA_released->GABA_receptor Binding Postsynaptic Postsynaptic Neuron GABA_receptor->Postsynaptic Inhibitory Signal Presynaptic Presynaptic Neuron TargetCompound 1-Octylpiperidine-3- carboxylic acid TargetCompound->GAT1 Inhibition

Caption: Proposed mechanism of action at the synapse.

Potential Therapeutic Areas:

  • Epilepsy: As an anticonvulsant, by enhancing GABAergic inhibition.[4]

  • Anxiety Disorders: Due to the anxiolytic effects of increased GABA levels.

  • Neuropathic Pain: By modulating inhibitory pathways in the central nervous system.

Conclusion

1-Octylpiperidine-3-carboxylic acid represents a promising, yet underexplored, derivative of nipecotic acid. Its synthesis is feasible through established chemical methods. Based on the extensive research into related N-substituted nipecotic acid derivatives, it is anticipated to be a potent, brain-penetrant GABA uptake inhibitor with potential therapeutic applications in a range of neurological disorders. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

  • Oreate AI. (2025, December 31). Understanding the Molecular Weight of Octane: A Deep Dive. Oreate AI Blog. [Link]

  • National Institute of Standards and Technology. Octane. NIST Chemistry WebBook. [Link]

  • Wikipedia. Octane. [Link]

  • The Royal Society of Chemistry. Octane. The Merck Index Online. [Link]

  • Kerscher, S., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30(3), 586-609. [Link]

  • National Center for Biotechnology Information. Nipecotic Acid. PubChem. [Link]

  • ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]

  • Höfner, G., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Yunger, L. M., et al. (1984). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 27(9), 1145-1152. [Link]

  • ResearchGate. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link]

  • Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]

Sources

An In-depth Technical Guide on the Zwitterionic Properties of 1-Octylpiperidine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the zwitterionic properties of 1-Octylpiperidine-3-carboxylic acid in solution. While specific experimental data for this novel compound is emerging, this document establishes a foundational understanding by leveraging established principles of zwitterionic chemistry, drawing parallels with the well-characterized analogue, piperidine-3-carboxylic acid (nipecotic acid), and detailing the requisite experimental and computational methodologies for full characterization. This guide is intended to equip researchers and drug development professionals with the theoretical framework and practical protocols necessary to investigate and harness the unique physicochemical characteristics of this and similar N-substituted piperidine carboxylic acid derivatives.

Introduction: The Significance of Zwitterions in Medicinal Chemistry

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in an overall net charge of zero.[1][2] These "inner salts" exhibit unique physicochemical properties, including high polarity, and consequently, high solubility in water and low solubility in non-polar organic solvents.[3] The most common examples of zwitterions are amino acids, which contain both a basic amino group and an acidic carboxylic acid group.[2][4]

The zwitterionic nature of a molecule is pH-dependent. At low pH, both the amino and carboxylic acid groups are protonated, resulting in a net positive charge. Conversely, at high pH, both groups are deprotonated, leading to a net negative charge. At a specific pH, known as the isoelectric point (pI), the molecule exists predominantly in its zwitterionic form with a net charge of zero.[5][6]

In the context of drug development, the zwitterionic state of a molecule profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] The high polarity of zwitterions can be advantageous for aqueous solubility but may present challenges for membrane permeability, including crossing the blood-brain barrier.[7][9] Therefore, a thorough understanding and characterization of the zwitterionic properties of a drug candidate like 1-Octylpiperidine-3-carboxylic acid are critical for predicting its pharmacokinetic and pharmacodynamic behavior.[8][9] Zwitterionic compounds are also gaining attention for their potential in drug delivery systems due to their ability to resist protein adsorption and evade the immune system.[10][11]

1-Octylpiperidine-3-carboxylic acid, a derivative of nipecotic acid, possesses both a tertiary amine (the piperidine nitrogen) and a carboxylic acid. This structure strongly suggests the potential for zwitterionic behavior in solution. The introduction of the lipophilic octyl group is a common strategy in medicinal chemistry to modulate properties such as membrane permeability and protein binding. This guide will explore how this modification is anticipated to influence the fundamental zwitterionic characteristics of the piperidine-3-carboxylic acid scaffold.

Physicochemical Properties of the Piperidine-3-Carboxylic Acid Scaffold

While specific experimental data for 1-Octylpiperidine-3-carboxylic acid is not yet widely available, we can infer its likely properties by examining its parent compound, piperidine-3-carboxylic acid (nipecotic acid).

PropertyValue for Piperidine-3-carboxylic acidPredicted Influence of 1-Octyl Group
pKa₁ (Carboxylic Acid) ~2.0 - 4.0 (Predicted)[7]Minor electronic effect; pKa expected to be in a similar range.
pKa₂ (Piperidine Nitrogen) ~9.0 - 11.0The octyl group is a weak electron-donating group, which may slightly increase the basicity (raise the pKa) of the piperidine nitrogen.
Isoelectric Point (pI) Calculated as (pKa₁ + pKa₂)/2Expected to be in the range of 6.0 - 7.5, similar to many amino acids.
LogP / LogD -2.9 (XLogP3 for nipecotic acid)[7][12]The octyl group will significantly increase the lipophilicity, leading to a higher LogP value. LogD will be highly pH-dependent.
Aqueous Solubility High (50 mg/mL for nipecotic acid)[7]The zwitterionic form will still promote aqueous solubility, but the large hydrophobic octyl chain will likely decrease the overall solubility compared to nipecotic acid.

Equilibrium States of 1-Octylpiperidine-3-carboxylic Acid in Solution

The zwitterionic character of 1-Octylpiperidine-3-carboxylic acid is governed by the pH of the solution, which dictates the protonation state of the carboxylic acid and the piperidine nitrogen. The following diagram illustrates the equilibrium between the cationic, zwitterionic (neutral), and anionic forms.

G Cationic Cationic (Low pH) Net Charge: +1 Zwitterionic Zwitterionic (Isoelectric Point, pI) Net Charge: 0 Cationic->Zwitterionic + OH⁻ - H₂O (pKa₁) Zwitterionic->Cationic + H₃O⁺ - H₂O Anionic Anionic (High pH) Net Charge: -1 Zwitterionic->Anionic + OH⁻ - H₂O (pKa₂) Anionic->Zwitterionic + H₃O⁺ - H₂O

Caption: pH-dependent equilibrium of 1-Octylpiperidine-3-carboxylic acid.

Experimental Determination of Zwitterionic Properties

A multi-faceted experimental approach is required to fully characterize the zwitterionic nature of 1-Octylpiperidine-3-carboxylic acid.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the acid dissociation constants (pKa) of ionizable groups.[7][13] For a compound with two ionizable groups like 1-Octylpiperidine-3-carboxylic acid, a biphasic titration curve is expected, allowing for the determination of both pKa values.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of 1-Octylpiperidine-3-carboxylic acid of known concentration (e.g., 1-10 mM) in deionized water. To ensure complete dissolution, it may be necessary to initially acidify the solution with a small amount of HCl.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant. Maintain a constant temperature and stir the solution throughout the experiment.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The two equivalence points can be identified from the points of maximum slope on the titration curve (or the peaks in the first derivative plot). The pKa values correspond to the pH at the half-equivalence points.[14][15]

G cluster_0 Potentiometric Titration Workflow A Prepare Analyte Solution (1-10 mM) C Titrate with Standardized Base (e.g., 0.1 M NaOH) A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence Points (1st Derivative) E->F G Calculate pKa values (pH at half-equivalence points) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural and electronic environment of nuclei and can provide direct evidence of the zwitterionic form.[16][17][18]

Key NMR Observables for Zwitterion Characterization:

  • ¹H and ¹³C Chemical Shifts: The chemical shifts of nuclei adjacent to the carboxylic acid and the piperidine nitrogen are sensitive to their protonation state. For example, the ¹³C chemical shift of the carboxylate carbon (COO⁻) in the zwitterion will be different from that of the carboxylic acid (COOH). Similarly, the chemical shifts of the carbons alpha to the nitrogen will shift upon protonation (N vs. N⁺H).

  • ¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide direct information about the protonation state of the piperidine nitrogen.

  • pH-Dependent NMR Titration: By acquiring a series of NMR spectra at different pH values, one can monitor the changes in chemical shifts. Plotting the chemical shifts versus pH will yield a sigmoidal curve from which the pKa values can be determined. This method is complementary to potentiometric titration.

Experimental Protocol (pH-Dependent NMR Titration):

  • Sample Preparation: Prepare a series of solutions of 1-Octylpiperidine-3-carboxylic acid in a suitable buffer system (e.g., phosphate or universal buffer) across a range of pH values (e.g., pH 2 to 12). D₂O is typically used as the solvent to avoid a large water signal.

  • NMR Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra for each sample under identical experimental conditions (temperature, concentration).

  • Data Analysis: Identify the resonances that show significant chemical shift changes with pH. Plot the chemical shift (δ) of these key nuclei as a function of pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa values.

Computational Modeling of Zwitterionic Properties

In the absence of experimental data, and as a complement to it, computational modeling provides valuable insights into the zwitterionic nature of molecules.[11][19]

pKa Prediction

Quantum chemical calculations can be used to predict the pKa values of the acidic and basic functional groups. These calculations typically involve determining the Gibbs free energy change for the deprotonation reactions in a simulated aqueous environment, often using a polarizable continuum model (PCM).[20]

Conformational Analysis and Solvation

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of 1-Octylpiperidine-3-carboxylic acid in its different protonation states in a simulated aqueous solution. These simulations can reveal how the molecule interacts with surrounding water molecules, providing insights into its solvation and the stability of the zwitterionic form.[11] The formation of a stable hydration layer around the zwitterion is a key factor in its properties.[10][11]

G cluster_1 Computational Modeling Workflow H Build 3D Structure of 1-Octylpiperidine-3-carboxylic acid I Quantum Chemical Calculations (e.g., DFT with PCM) H->I L Molecular Dynamics (MD) Simulations in Water H->L J Calculate Gibbs Free Energy of Protonation/Deprotonation I->J K Predict pKa Values J->K M Analyze Solvation and Conformational Preferences L->M

Caption: Workflow for computational analysis of zwitterionic properties.

Implications for Drug Development

A thorough understanding of the zwitterionic properties of 1-Octylpiperidine-3-carboxylic acid is crucial for its development as a potential therapeutic agent.

  • Formulation Development: The pH-dependent solubility will dictate the choice of formulation strategies. The high aqueous solubility at pH values away from the isoelectric point can be leveraged for developing parenteral formulations.

  • Oral Bioavailability: The balance between the aqueous solubility conferred by the zwitterionic group and the lipophilicity of the octyl chain will be a key determinant of oral absorption. The LogD profile, which is a measure of lipophilicity at a given pH, will be more informative than the LogP value.

  • Target Engagement: The charge state of the molecule at physiological pH (around 7.4) will influence its interaction with the biological target. If the target binding site is predominantly hydrophobic or charged, the protonation state of the drug will be critical for its affinity and efficacy.

Conclusion

1-Octylpiperidine-3-carboxylic acid is a molecule with a high potential to exist as a zwitterion in solution. While specific experimental data is yet to be published, this guide has outlined the theoretical basis for its zwitterionic behavior and provided detailed experimental and computational workflows for its characterization. By determining the pKa values, observing the molecule's behavior in solution via NMR, and employing computational models, researchers can gain a comprehensive understanding of its physicochemical properties. This knowledge is indispensable for the rational design and development of this and other N-substituted piperidine carboxylic acids as novel drug candidates.

References

  • Wikipedia. Zwitterion. [Link]

  • aqion. Zwitterions and Amino Acids. [Link]

  • AK Lectures. Zwitterion Form of Amino Acids. [Link]

  • Study.com. Zwitterion | Definition, Structure & Properties. [Link]

  • ResearchGate. Molecular Understanding and Design of Zwitterionic Materials. [Link]

  • Forschungszentrum Jülich. Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. [Link]

  • ZwitterCo. Zwitterions in Drug Delivery. [Link]

  • ACS Publications. Simulations and Potentiometric Titrations Enable Reliable Determination of Effective pKa Values of Various Polyzwitterions | Macromolecules. [Link]

  • ACS Publications. Modeling Polyzwitterion-Based Drug Delivery Platforms: A Perspective of the Current State-of-the-Art and Beyond | ACS Engineering Au. [Link]

  • University of Babylon. Optical properties of amino acids: What are zwitterions?. [Link]

  • PubMed. Multiscale Modeling and Simulation of Zwitterionic Anti-fouling Materials. [Link]

  • chemeurope.com. Zwitterion. [Link]

  • ACS Publications. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs | Request PDF. [Link]

  • MDPI. Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. [Link]

  • ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • PubMed. Physicochemical Properties of Zwitterionic Drugs in Therapy. [Link]

  • Chemistry World. Zwitterion approach to stabilising drug proteins. [Link]

  • ACS Publications. Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity | ACS Omega. [Link]

  • ACS Publications. A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior. [Link]

  • MDPI. Computational Quantification of the Zwitterionic/Quinoid Ratio of Phenolate Dyes for Their Solvatochromic Prediction. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ACS Publications. A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior. [Link]

  • ResearchGate. A computational study on relationship between quantum chemical parameters and reactivity of the zwitterionic GABA and its agonists: Solvent effect. [Link]

  • PubMed. Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. [Link]

  • PMC. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • MDPI. A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. [Link]

  • Turito. Zwitterion- Definition, Properties, Structure & Applications. [Link]

  • ACS Publications. Investigation on the Linker Length of Synthetic Zwitterionic Polypeptides for Improved Nonfouling Surfaces. [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. [Link]

  • ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.. [Link]

  • DTIC. Piperidine Synthesis.. [Link]

  • ResearchGate. Zwitterionic 4-piperidinecarboxylic acid monohydrate | Request PDF. [Link]

  • PubChem. (-)-Nipecotic acid. [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • PMC. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • MDPI. Structures and Synthesis of Zwitterionic Polymers. [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 1-Octylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the method development strategy for 1-Octylpiperidine-3-carboxylic acid , a zwitterionic compound with significant amphiphilic character. Due to the lack of a strong UV chromophore and the presence of a hydrophobic octyl tail attached to a polar zwitterionic head group, this analyte presents unique chromatographic challenges. This protocol prioritizes Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for sensitivity, while providing a secondary strategy for Low-UV (205-210 nm) analysis.

Analyte Characterization & Challenges

To develop a robust method, one must first deconstruct the physicochemical properties of the molecule.

FeatureChemical ImplicationChromatographic Challenge
Piperidine Nitrogen Basic (

)
Causes severe peak tailing on standard silica columns due to silanol interactions.
Carboxylic Acid Acidic (

)
Ionization state changes with pH, affecting retention time stability.
Octyl Chain (

)
Highly LipophilicIncreases retention significantly on C18; limits solubility in pure aqueous mobile phases.
Chromophore None (Saturated Ring)Critical: Invisible to standard UV (254 nm). Requires CAD, MS, or Low-UV (<210 nm).
The "Surfactant Effect"

The combination of a polar head (amino acid) and a non-polar tail (octyl) gives this molecule surfactant-like properties.

  • Risk: The analyte may adhere to glass vials or precipitate in 100% aqueous diluents.

  • Mitigation: Use polypropylene vials or silanized glass; ensure sample diluent contains at least 20-30% organic solvent.

Method Development Strategy

Detection Selection Logic

Since the analyte lacks a conjugated


-system, standard UV detection is insufficient. The following decision matrix dictates the instrument configuration.

DetectionLogic cluster_notes Note: Low-UV requires Phosphate Buffer (Non-MS Compatible) Start Select Detector IsMSAvailable Is MS/CAD Available? Start->IsMSAvailable YesMS Primary Protocol: LC-MS/CAD IsMSAvailable->YesMS Yes NoMS Is Derivatization Acceptable? IsMSAvailable->NoMS No DerivYes Derivatization Protocol: (e.g., FMOC-Cl or Tosyl-Cl) NoMS->DerivYes Yes (High Sensitivity Needed) DerivNo Secondary Protocol: Low-UV (205-210 nm) NoMS->DerivNo No (Moderate Sensitivity)

Figure 1: Decision matrix for detector selection based on laboratory capabilities.

Primary Protocol: LC-MS / LC-CAD (Recommended)

This method utilizes an acidic mobile phase to protonate both the amine and the carboxylic acid, ensuring the molecule behaves as a cation. This is ideal for MS (ESI+) and CAD.

Chromatographic Conditions
ParameterSettingRationale
Column C18, End-capped, 3.0 x 100 mm, 2.7 µm (e.g., Agilent Poroshell 120 EC-C18 or Waters Cortecs C18)Core-shell particles provide high efficiency at lower backpressure. "End-capping" reduces silanol activity.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) suppresses silanol ionization and protonates the analyte (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over Methanol for lower backpressure and sharper peaks for lipids.
Flow Rate 0.5 - 0.8 mL/minOptimized for 3.0 mm ID columns.
Temp 40°CImproves mass transfer and reduces viscosity of the octyl chain interaction.
Injection Vol 2 - 5 µLKeep volume low to prevent solvent effects.
Gradient Program

Note: The octyl chain causes strong retention. A high % organic flush is required.

Time (min)% BEvent
0.0010Initial Hold (Focusing)
1.0010End of Loading
8.0095Linear Gradient
10.0095Wash Step (Crucial for hydrophobic tail)
10.1010Re-equilibration
13.0010Ready for next injection
Sample Preparation
  • Stock Solution: Weigh 10 mg of 1-Octylpiperidine-3-carboxylic acid. Dissolve in 10 mL of 50:50 Water:Acetonitrile . (Do not use 100% water; the octyl chain limits solubility).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Vials: Use Polypropylene (PP) vials to prevent adsorption.

Secondary Protocol: Low-UV (205 nm)

If MS/CAD is unavailable, UV detection at 205 nm is possible but requires a phosphate buffer to minimize background noise. Note: This method is NOT MS-compatible.

Chromatographic Conditions (UV Optimized)
  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).

    • Prep: Dissolve

      
       in water, adjust pH to 2.5 with Phosphoric Acid (
      
      
      
      ). Filter (0.2 µm).
  • Mobile Phase B: Acetonitrile.[1][2]

  • Wavelength: 205 nm (Bandwidth 4 nm). Reference wavelength: 360 nm (if using DAD).

  • Column: C18 (Base Deactivated), e.g., Zorbax Eclipse Plus C18 or Symmetry C18.

Warning: At 205 nm, many organic solvents absorb light. Ensure "HPLC Grade Far UV" Acetonitrile is used. Drifting baselines are common; use a blank subtraction method if necessary.

Method Optimization & Troubleshooting

Peak Tailing (The "Shark Fin" Peak)

Tailing is the most common issue with piperidine derivatives due to interaction with residual silanols on the silica support.

  • Cause: At pH 2.5, silanols (

    
    ) should be neutral, but some acidic silanols may still interact with the protonated amine.
    
  • Solution 1 (Add Modifier): Increase ionic strength. Add 10-20 mM Ammonium Formate to the MS method (instead of just Formic Acid).

  • Solution 2 (Chaotropic Agent): For the UV method, add 0.1% Triethylamine (TEA) competing base to the buffer (adjust pH back to 2.5 after addition).

  • Solution 3 (High pH Method): Use a hybrid column (e.g., Waters XBridge C18) and run at pH 10.5 (using Ammonium Hydroxide). At this pH, the amine is neutral (

    
    ), reducing interaction with positive species, often resulting in perfect symmetry.
    
Workflow Visualization

OptimizationWorkflow Input Initial Run (Protocol 4.1) CheckShape Check Peak Shape Input->CheckShape Good Validation (Linearity/Precision) CheckShape->Good Sym < 1.2 Tailing Tailing > 1.5 CheckShape->Tailing Sym > 1.5 Action1 Add 10mM Ammonium Formate Tailing->Action1 First Step Action1->CheckShape Retest Action2 Switch to High pH (pH 10, Hybrid Col) Action1->Action2 If fails Action2->CheckShape Retest

Figure 2: Optimization workflow for peak symmetry.

Validation Parameters (System Suitability)

For a regulated environment (GLP/GMP), ensure the following criteria are met during the pre-validation phase:

  • Specificity: Inject a blank (diluent). Ensure no interference at the retention time of the analyte (typically ~5-7 mins in the gradient).

  • Precision: 6 replicate injections of the standard. RSD of Peak Area should be < 2.0% (UV) or < 5.0% (CAD/MS).

  • Linearity: 5 levels ranging from 50% to 150% of target concentration.

    
    .[1][3]
    
  • LOD/LOQ: Determine signal-to-noise ratio (S/N). LOD = 3:1, LOQ = 10:1.

References

  • Sielc Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4498, Nipecotic acid. Retrieved October 26, 2025, from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Solvent selection for recrystallization of 1-Octylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocols for 1-Octylpiperidine-3-carboxylic Acid

Executive Summary

The purification of 1-Octylpiperidine-3-carboxylic acid presents a unique challenge in process chemistry due to its amphiphilic zwitterionic nature .[1] The molecule possesses a highly lipophilic octyl (


) tail and a polar, ionic amino-acid head group (piperidine-3-carboxylic acid, or nipecotic acid). This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization in standard solvents.[1]

This Application Note provides a rational, first-principles approach to solvent selection, moving beyond trial-and-error. It details the thermodynamic basis for solvent choice, provides a rapid screening protocol, and outlines two robust recrystallization methodologies: one for the Zwitterionic Free Acid and one for the Hydrochloride Salt .

Physicochemical Analysis & Solubility Logic

To select the correct solvent, we must deconstruct the solute's interactions:

  • The Head Group (Nipecotic Acid moiety): High polarity, capable of hydrogen bonding and ionic interactions (

    
    ). Soluble in water, methanol, and hot ethanol. Insoluble in non-polar solvents (Hexane, Toluene).[2]
    
  • The Tail Group (Octyl Chain): High lipophilicity (

    
     contribution ~ +4.0).[1] Soluble in non-polar solvents.[1] Insoluble in water.[1]
    

The Solubility Conflict: Water is too polar (the octyl chain forces precipitation as an oil). Hexane is too non-polar (the zwitterionic head prevents dissolution).[1]

The Solution: The "Goldilocks" Zone We require a solvent system with a dielectric constant (


) between 20 and 35, or a binary system that bridges these domains.
Solvent ClassSuitabilityMechanism
Alcohols (EtOH, IPA) High The hydroxyl group solvates the ionic head; the alkyl chain solvates the octyl tail. Best for Single-Solvent methods.
Nitriles (Acetonitrile) Medium Good polarity, but poor solvation of long alkyl chains at low temps. Good Anti-solvent.[1]
Ketones/Esters (Acetone, EtOAc) Low (as primary) Excellent Anti-solvents.[1] They solvate the tail but destabilize the ionic lattice, forcing precipitation.
Chlorinated (DCM, Chloroform) Variable Good solubility, but rarely yields crystals; product often remains in solution or oils out.

Decision Matrix & Workflow

The following Graphviz diagram illustrates the logical flow for determining the optimal purification path.

Recrystallization_Workflow Start Crude 1-Octylpiperidine-3-carboxylic acid Analysis Physicochemical Analysis (Amphiphilic Zwitterion) Start->Analysis Screening Solubility Screening (Protocol 1) Analysis->Screening Decision Isolate as Free Acid or Salt? Screening->Decision RouteA Route A: Free Acid (Zwitterion) Decision->RouteA Neutral pH required RouteB Route B: HCl Salt Formation Decision->RouteB Higher purity/Stability needed SolventA 1. Dissolve in Hot IPA or EtOH 2. Cool slowly RouteA->SolventA SolventB 1. Dissolve in Acetone/EtOAc 2. Add HCl (g) or in Dioxane RouteB->SolventB ResultA Precipitate: Zwitterionic Crystals SolventA->ResultA Oiling Issue: Oiling Out? SolventA->Oiling Risk ResultB Precipitate: HCl Salt Crystals SolventB->ResultB Remedy Remedy: 1. Reheat & add Seed Crystal 2. Add Anti-solvent (Acetone) dropwise Oiling->Remedy Remedy->ResultA

Figure 1: Decision matrix for selecting the purification route based on compound form and stability requirements.

Experimental Protocols

Protocol 1: Rapid Solubility Screening (Small Scale)

Objective: To define the "Good" solvent and the "Anti-solvent" for the specific crude batch.

Materials:

  • 100 mg Crude 1-Octylpiperidine-3-carboxylic acid per tube.[1]

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

  • Heat block set to 60°C.

Procedure:

  • Place 100 mg of crude solid into 5 separate HPLC vials or test tubes.

  • Add 0.5 mL of solvent to each tube at Room Temperature (RT).

    • Observation A: If soluble at RT

      
       Solvent is too strong (likely DCM or MeOH).[1] Use as solvent for chromatography, not crystallization.
      
  • If insoluble, heat to 60°C.[1]

    • Observation B: If soluble at 60°C and crystals form upon cooling to RT

      
      Ideal Single Solvent System.  (Likely IPA or EtOH).[1]
      
    • Observation C: If soluble at 60°C but oils out upon cooling

      
       Requires Binary Solvent System  or Seeding .[1]
      
    • Observation D: Insoluble at 60°C

      
      Ideal Anti-Solvent.  (Likely Acetone or EtOAc).[1]
      

Data Output Table:

SolventRT SolubilityHot (60°C) SolubilityCooling ResultClassification
Ethanol PartialSolubleNo Precipitate (too soluble)Good Solvent
Isopropanol InsolubleSolubleCrystals/OilPrimary Candidate
Acetone InsolubleInsolubleN/AAnti-Solvent
Water InsolubleEmulsionOiling OutUnsuitable
Protocol 2: Recrystallization of the Zwitterion (Binary System)

Context: This method isolates the neutral molecule. The octyl chain often causes "oiling out."[1] The key is controlling the dielectric constant.

System: Solvent: Isopropanol (IPA) | Anti-Solvent: Acetone [1]

  • Dissolution:

    • Charge 10 g of crude 1-Octylpiperidine-3-carboxylic acid into a round-bottom flask.

    • Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).[1]

    • Heat to reflux (82°C) with magnetic stirring until fully dissolved.

    • Note: If the solution is colored, add activated carbon (5% w/w), stir for 10 mins, and perform a hot filtration.

  • Nucleation Point:

    • Remove from heat source.[1][3] Allow the solution to cool naturally to ~50°C.

    • Critical Step: If the solution turns cloudy (milky) like an emulsion, it is oiling out. Reheat immediately to clear solution.

    • While at 50°C, add Acetone dropwise until a faint, persistent turbidity is observed.

    • Add 1-2 drops of pure hot IPA to clear the turbidity.

  • Crystallization:

    • Seed the solution with pure crystals (if available).[1]

    • Wrap the flask in a towel to ensure slow cooling to Room Temperature (over 2-3 hours). Rapid cooling promotes oiling.[1]

    • Once at RT, transfer to a fridge (4°C) for 12 hours.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.[1]

    • Wash the cake with a cold 1:1 mixture of IPA/Acetone.

    • Dry under vacuum at 40°C.[1]

Protocol 3: Purification via Hydrochloride Salt Formation (High Purity)

Context: If the zwitterion persistently oils out, converting to the HCl salt is the industry standard for amphiphilic amines (e.g., Tiagabine intermediates).

System: Solvent: Ethyl Acetate | Reagent: HCl in Dioxane/Ether [1]

  • Dissolution:

    • Dissolve 10 g of crude material in Ethyl Acetate (EtOAc) (10 mL/g) at 40°C.

    • Note: The zwitterion may not fully dissolve.[1] This is acceptable; the salt will form and crystallize.

  • Salt Formation:

    • Cool to Room Temperature.[1][3][4][5][6]

    • Slowly add 4M HCl in Dioxane (1.1 equivalents).

    • The solution will become clear briefly as the amine protonates, followed by the rapid precipitation of the hydrochloride salt (which is much more polar and insoluble in EtOAc).

  • Digestion:

    • Stir the slurry for 1 hour at RT to ensure complete conversion and crystal growth (Ostwald ripening).

  • Isolation:

    • Filter the solid.[1][2][3][4][6][7][8]

    • Wash with pure Ethyl Acetate (removes non-polar impurities) and then Hexane.[1]

    • Result: 1-Octylpiperidine-3-carboxylic acid hydrochloride.[1]

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.[1]

SymptomRoot CauseCorrective Action
Milky emulsion upon cooling Cooling too fast; supersaturation too high.[1]Reheat to dissolve.[1][2][3][6] Cool much slower (insulate flask). Add seed crystals at a higher temperature.
Sticky gum at bottom Solvent is too polar (water/MeOH) or impurities are high.[1]Decant the solvent.[1][2][5][6][7][9][10] Redissolve the gum in a less polar solvent (e.g., switch from EtOH to IPA/EtOAc).
No precipitation (stays clear) Compound is too soluble in the chosen alcohol.[1]Concentrate the solution by 50% via rotary evaporation.[1] Add Anti-solvent (Acetone) until cloudy.[1]

References

  • Solvent Selection Guides

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. Link[1]

  • Teychené, S., & Biscans, B. "Nucleation kinetics of polymorphic amino acids: The case of glycine." Crystal Growth & Design, 2008.
  • Analogous Chemistry (Nipecotic Acid Derivatives)

    • Andersen, K. E., et al. "Synthesis of Novel GABA Uptake Inhibitors. 1. N-Substituted Nipecotic Acid Derivatives." Journal of Medicinal Chemistry, 1993, 36(12), 1716–1725. (Describes purification of N-alkyl nipecotic acids via HCl salt precipitation from acetone/ether). Link[1]

  • General Recrystallization Techniques

    • University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Link

Sources

In vitro GABA uptake assay protocols using 1-Octylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro GABA Uptake Assay Protocols for the Characterization of 1-Octylpiperidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Synaptic GABA Homeostasis

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining the delicate balance between neuronal excitation and inhibition.[1] The precise control of GABA concentration in the synaptic cleft is paramount for normal brain function. This regulation is primarily managed by a family of Na+/Cl−-dependent neurotransmitter transporters known as GABA transporters (GATs).[2][3] These proteins, located on the plasma membranes of both presynaptic neurons and surrounding glial cells, actively clear GABA from the extracellular space, thereby terminating its synaptic action.[2][4]

There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1.[3] GAT1 is the most prevalent subtype in the brain, found predominantly on neurons, while GAT3 is mainly expressed in astrocytes.[2][4][5][6] Due to their crucial role in modulating GABAergic tone, GATs have emerged as significant therapeutic targets for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[2][3] Inhibiting GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission.

This application note provides a comprehensive guide to performing an in vitro GABA uptake assay to characterize the inhibitory potential of novel compounds. We will use 1-Octylpiperidine-3-carboxylic acid, a derivative of the well-established GAT inhibitor scaffold nipecotic acid, as an exemplary test compound to detail the experimental workflow, data analysis, and critical quality control measures.[7][8]

Principle of the Competitive GABA Uptake Assay

The assay quantifies the ability of a test compound to inhibit the uptake of GABA into cells that are engineered to express a specific GAT subtype (e.g., GAT1). The methodology relies on the principle of competitive binding. A fixed, low concentration of radiolabeled GABA, typically [³H]GABA, is introduced to the cells. In the absence of an inhibitor, the cells will actively transport [³H]GABA, resulting in a high intracellular radioactive signal.

When a test compound like 1-Octylpiperidine-3-carboxylic acid is present, it competes with [³H]GABA for the transporter's binding site. As the concentration of the test compound increases, it displaces more [³H]GABA, leading to a dose-dependent decrease in the intracellular radioactive signal. By measuring this reduction in uptake across a range of compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle GABA Vesicle GABA_release Vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GAT1 Transporter GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binds & Activates Inhibitor GAT Inhibitor (e.g., 1-Octylpiperidine- 3-carboxylic acid) Inhibitor->GAT1 Blocks cluster_2 cluster_2 GABA_R->cluster_2 Inhibitory Signal

Caption: Mechanism of GABAergic neurotransmission and GAT inhibition.

Materials and Equipment

Reagents and Consumables
  • Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GAT subtype of interest (e.g., hGAT1, SLC6A1).[9][10][11]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Radiolabeled Ligand: [³H]gamma-Aminobutyric acid ([³H]GABA) with high specific activity.

  • Test Compound: 1-Octylpiperidine-3-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Reference Inhibitor: Tiagabine (for hGAT1), for assay validation.[1]

  • Non-specific Uptake Control: A high concentration of a potent inhibitor like Tiagabine (e.g., 10 µM) or unlabeled GABA (e.g., 1 mM).[1]

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.[1]

  • Scintillation Cocktail: A high-efficiency cocktail compatible with aqueous samples.

  • Culture Plates: 96-well, clear bottom, white-walled tissue culture-treated plates.

  • Scintillation Vials or Plates: As required by the scintillation counter.

Equipment
  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Laminar Flow Hood

  • Liquid Scintillation Counter

  • Multichannel Pipettes

  • Inverted Microscope

  • Centrifuge

Detailed Experimental Protocol

This protocol details the steps for determining the IC₅₀ value of 1-Octylpiperidine-3-carboxylic acid.

start Start: GAT1-expressing cells seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24-48h (to ~90% confluency) seed->incubate1 wash1 3. Wash cells with pre-warmed Assay Buffer incubate1->wash1 preincubate 4. Pre-incubate (15 min) with Test Compound or Controls wash1->preincubate initiate 5. Initiate Uptake: Add [³H]GABA solution preincubate->initiate incubate2 6. Incubate (10-20 min) at Room Temperature initiate->incubate2 terminate 7. Terminate Uptake: Rapid wash with ice-cold buffer incubate2->terminate lyse 8. Lyse cells terminate->lyse transfer 9. Transfer lysate to scintillation vials/plate lyse->transfer count 10. Add scintillant & measure CPM transfer->count analyze 11. Analyze Data: Calculate % Inhibition & IC₅₀ count->analyze end End: Potency Determined analyze->end

Sources

Preparation of 1-Octylpiperidine-3-carboxylic acid hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Octylpiperidine-3-carboxylic Acid Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the preparation of 1-octylpiperidine-3-carboxylic acid hydrochloride (also known as N-octylnipecotic acid HCl). This compound is a lipophilic derivative of nipecotic acid, a structural motif frequently investigated in neuropharmacology as a


-aminobutyric acid (GABA) uptake inhibitor [1, 2].

While direct alkylation of nipecotic acid is possible, it often suffers from poor solubility of the zwitterionic starting material and difficult purification. This guide utilizes a three-step ester-protection route (Alkylation


 Hydrolysis 

Salification) which ensures high purity, operational simplicity, and reproducibility suitable for preclinical research applications.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of zwitterionic intermediates until the final purification step.

  • Step 1 (N-Alkylation): Utilization of ethyl nipecotate instead of the free acid increases solubility in aprotic organic solvents (Acetonitrile), facilitating a clean

    
     reaction with 1-bromooctane.
    
  • Step 2 (Saponification): Controlled basic hydrolysis cleaves the ethyl ester.

  • Step 3 (Salt Formation): Treatment with anhydrous HCl prevents the isolation of the hygroscopic zwitterion, yielding the stable, crystalline hydrochloride salt.

Workflow Visualization

SynthesisRoute SM1 Ethyl Nipecotate (Starting Material) Inter1 Ethyl 1-octylpiperidine- 3-carboxylate SM1->Inter1 Step 1: N-Alkylation (ACN, Reflux) Reagent1 1-Bromooctane + K2CO3 Reagent1->Inter1 Inter2 1-Octylpiperidine- 3-carboxylic acid (Free Zwitterion) Inter1->Inter2 Step 2: Saponification Step2 Hydrolysis (LiOH / THF / H2O) Step2->Inter2 Final 1-Octylpiperidine- 3-carboxylic acid HCl (Final Salt) Inter2->Final Step 3: Salt Formation Step3 HCl / Dioxane Step3->Final

Figure 1: Synthetic pathway for the preparation of 1-octylpiperidine-3-carboxylic acid HCl via the ester route.

Experimental Protocols

Step 1: Preparation of Ethyl 1-octylpiperidine-3-carboxylate

Objective: N-Alkylation of the secondary amine.[1][2]

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
Ethyl nipecotate 1.0 157.21 Substrate
1-Bromooctane 1.1 193.13 Alkylating Agent

| Potassium Carbonate (


) | 2.0 | 138.21 | Base (Acid Scavenger) |
| Potassium Iodide (KI) | 0.1 | 166.00 | Catalyst (Finkelstein) |
| Acetonitrile (ACN) | - | - | Solvent (0.2 M conc.) |

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl nipecotate (1.0 equiv) and anhydrous Acetonitrile .

  • Addition: Add

    
      (2.0 equiv) and KI  (0.1 equiv). The addition of KI accelerates the reaction by in-situ generation of the more reactive octyl iodide [3].
    
  • Alkylation: Add 1-Bromooctane (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[3]

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate to yield the crude ester as a pale yellow oil.
      
    • Note: Crude purity is typically >90% and can be used directly in Step 2. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Step 2: Saponification to Free Acid

Objective: Hydrolysis of the ethyl ester without affecting the tertiary amine.

Reagents:

  • Crude Ethyl 1-octylpiperidine-3-carboxylate (from Step 1)

  • Lithium Hydroxide Monohydrate (

    
    , 2.5 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the crude ester in THF/Water (3:1) .

  • Add

    
      (2.5 equiv).
    
  • Stir vigorously at room temperature for 4–6 hours. (Heating to 40°C is permissible if reaction is slow).

  • Critical Workup (Isoelectric Point Management):

    • Evaporate THF under reduced pressure.

    • The remaining aqueous phase contains the lithium carboxylate.

    • Carefully adjust pH to ~6–7 using 1M HCl.

    • Extract the free amino acid (zwitterion) into Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . Note: Lipophilic amino acids extract well into organic solvents near neutral pH.

    • Dry organic layer (

      
      ) and concentrate to yield the waxy solid or oil of 1-octylpiperidine-3-carboxylic acid.
      
Step 3: Hydrochloride Salt Formation

Objective: Conversion to the stable, water-soluble HCl salt.

Procedure:

  • Dissolve the free acid residue from Step 2 in a minimum amount of anhydrous Diethyl Ether or Dichloromethane .

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (or 2M HCl in Ether) dropwise (1.2 equiv).

  • A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Isolation:

    • Filter the solid under inert atmosphere (nitrogen) if possible, as HCl salts can be hygroscopic.

    • Wash the cake with cold diethyl ether.

    • Dry under high vacuum at 40°C for 24 hours.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >95%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Consistent with structure

-NMR (DMSO-

or

)
Counterion 1:1 StoichiometryElemental Analysis (Cl content) or Silver Nitrate titration

Expert Insight on Stereochemistry: The protocol above yields the racemic (


)-1-octylpiperidine-3-carboxylic acid HCl. If the specific enantiomer (R or S) is required (as is common for GABA uptake potency, where the (S)-enantiomer is often more active [4]), one must start with the chiral (R)- or (S)-ethyl nipecotate (tartrate salt resolution) or perform a chiral resolution on the final product using chiral HPLC.

Safety & Handling

  • 1-Bromooctane: Irritant. Avoid contact with skin.

  • HCl in Dioxane: Corrosive and fuming. Handle in a fume hood.

  • GABA Analogs: Treat the final compound as a potentially bioactive neurochemical. Use standard PPE (gloves, goggles, lab coat).

References

  • Krogsgaard-Larsen, P., et al. (2018). "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives...". PubMed. Available at: [Link] (Search Term: N-substituted nipecotic acid GABA).

  • Heller, D. P., et al. (2013). "Synthesis and evaluation of N-substituted nipecotic acid derivatives...". Bioorganic & Medicinal Chemistry. Available at: [Link] (Search Term: nipecotic acid derivatives mGAT1).

  • Vertex AI Search. (2025).[4] "Synthesis of Novel GABA Uptake Inhibitors". Journal of Medicinal Chemistry. (Contextual validation of nipecotic acid derivatives).

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 1-Octylpiperidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-NIP-008 Subject: Yield Improvement & Process Stabilization for N-Octyl Nipecotic Acid Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-octylpiperidine-3-carboxylic acid (an N-substituted nipecotic acid derivative) presents a classic organic chemistry challenge: balancing the reactivity of a secondary amine with the solubility issues of a zwitterionic amino acid product.

Users frequently report low yields (<40%) due to two primary failure points:

  • Over-alkylation during the C-N bond formation (generating quaternary ammonium salts).

  • Product loss during the aqueous workup of the amphoteric (zwitterionic) final product.

This guide deprecates direct alkylation in favor of Reductive Amination and provides a specialized isolation protocol for the zwitterionic species.

Module 1: Synthetic Strategy & Route Selection

The Core Problem: Alkylation vs. Reductive Amination

Many researchers attempt Route A (Direct Alkylation) using octyl bromide and a base. This is the primary cause of low yield. The secondary amine of nipecotic acid is nucleophilic enough to react a second time with the alkyl halide, leading to inseparable mixtures of mono-alkylated product and quaternary ammonium salts (Menshutkin reaction).

Recommended Route: Reductive Amination (Abdel-Magid Protocol) We strictly recommend Route B , utilizing Ethyl Nipecotate and Octanal with Sodium Triacetoxyborohydride (STAB) .

  • Selectivity: STAB is a mild hydride donor that reduces the intermediate iminium ion faster than the aldehyde, preventing side reactions.

  • Solubility: Using the ester (Ethyl Nipecotate) rather than the acid ensures the starting material is soluble in organic solvents (DCE/THF), essential for anhydrous reductive amination.

Pathway Visualization

Synthesispathway cluster_0 Critical Control Point Start Ethyl Nipecotate (Secondary Amine) Inter Iminium Ion Intermediate Start->Inter + Octanal - H2O Reagent Octanal Reagent->Inter Ester Ethyl 1-octylpiperidine- 3-carboxylate Inter->Ester Reduction (Fast) Reductant STAB (Na(OAc)3BH) Reductant->Ester Final 1-Octylpiperidine- 3-carboxylic acid (Zwitterion) Ester->Final Hydrolysis & Isoelectric Ppt Hydrolysis LiOH / THF / H2O

Figure 1: The reductive amination pathway minimizes side reactions by rapidly reducing the iminium intermediate.

Module 2: Optimized Experimental Protocol

Step 1: Reductive Amination (The Coupling)

Reagents:

  • Ethyl Nipecotate (1.0 equiv)

  • Octanal (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Protocol:

  • Dissolve Ethyl Nipecotate (1.0 eq) and Octanal (1.1 eq) in DCE (0.2 M concentration).

  • Add Acetic Acid (1.0 eq). Note: This catalyzes imine formation.[1][2]

  • Stir for 30 minutes at Room Temperature (RT) to allow equilibrium formation of the imine.

  • Add STAB (1.4 eq) in one portion.

  • Stir at RT for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Quench: Add saturated aqueous NaHCO3. Extract with DCM.

  • Purification: The intermediate ester is an oil. If necessary, purify via flash column chromatography (Hexane/EtOAc).

Step 2: Hydrolysis & Zwitterion Isolation (The Yield Maker)

This is where most users fail. The product is an amino acid (zwitterion). If you acidify to pH 1, it stays in water (ammonium cation). If you basify to pH 14, it stays in water (carboxylate anion).

Protocol:

  • Dissolve the ester from Step 1 in THF/Water (3:1).

  • Add LiOH (2.5 equiv). Stir at RT until TLC shows disappearance of ester (approx. 2-4 hours).

  • The Isoelectric Workup:

    • Remove THF under reduced pressure. You now have an aqueous solution of the lithium carboxylate.

    • Cool the solution to 0°C.

    • Carefully add 1M HCl dropwise while monitoring pH with a calibrated meter.

    • Target pH: Adjust exactly to the Isoelectric Point (pI) , typically pH 5.5 – 6.5 for N-alkyl nipecotic acids.

    • At this pH, the zwitterion has net neutral charge and minimum water solubility.

  • Isolation:

    • Scenario A (Precipitate forms): Filter the white solid. Wash with cold acetone.

    • Scenario B (No precipitate/Oiling out): Extract with n-Butanol or IPA/CHCl3 (1:3) . Standard ether/ethyl acetate extraction will fail .

Module 3: Troubleshooting & FAQs

Q1: My reaction with STAB stalled. Conversion is <50%.

Diagnosis: Moisture contamination. Explanation: Sodium Triacetoxyborohydride reacts with water to decompose. If your solvent (DCE/THF) was "wet," the reagent was destroyed before it could reduce the imine. Fix: Use anhydrous solvents and keep the STAB bottle tightly sealed. If the reaction stalls, add an additional 0.5 equiv of STAB.

Q2: I cannot extract the final acid from the water layer. It vanished.

Diagnosis: Incorrect pH or Solvent Choice. Explanation: As described in Module 2, the product is extremely polar. Fix: Do not use Ethyl Acetate or Ether.

  • Method 1: Lyophilize (freeze-dry) the aqueous layer to get the crude solid (containing LiCl salts), then triturate with hot Ethanol or Methanol to dissolve the amino acid but leave the salts behind.

  • Method 2: Use Dowex 50W X8 ion-exchange resin. Load at pH 2, wash with water, elute with 10% NH4OH.

Q3: Why use Ethyl Nipecotate? Can I use Nipecotic Acid directly?

Diagnosis: Solubility mismatch. Explanation: Nipecotic acid is insoluble in DCE/THF. To react it, you would need polar protic solvents (Methanol), but STAB reacts with Methanol. You would have to use NaBH3CN (Cyanoborohydride), which is toxic and requires strict pH control to avoid generating HCN gas. The ester route is safer and higher yielding.

Module 4: Data & Expectations

Yield Comparison Table
Synthetic RouteTypical YieldPurity ProfilePrimary Impurity
Direct Alkylation (Octyl Bromide)25 - 35%LowQuaternary Ammonium Salt (Dialkylated)
Reductive Amination (Free Acid)30 - 45%MediumUnreacted starting material (Solubility issue)
Reductive Amination (Ethyl Ester)85 - 95% High Trace Octanol (easily removed)
Purification Logic Tree

PurificationLogic Start Crude Hydrolysis Mixture (Aqueous Li-Salt) Step1 Evaporate THF Cool to 0°C Start->Step1 Step2 Adjust pH to 6.0 (pI) with 1M HCl Step1->Step2 Check Precipitate formed? Step2->Check Yes Filtration Check->Yes Yes No Extraction needed Check->No No Final Pure Product Yes->Final Wash w/ Acetone Extract Extract with n-Butanol or CHCl3:IPA (3:1) No->Extract Resin Alt: Dowex 50W Resin (Elute w/ NH4OH) No->Resin Extract->Final Resin->Final

Figure 2: Decision matrix for isolating the zwitterionic product based on physical behavior.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5] [Link]

  • Kerscher-Hack, S., Renukappa-Gutke, T., Höfner, G., & Wanner, K. T. (2016). Synthesis and biological evaluation of a series of N-alkylated imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors. European Journal of Medicinal Chemistry, 124, 852–880.[7] [Link]

Sources

Technical Support Center: Troubleshooting the Aqueous Solubility of 1-Octylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Octylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this amphiphilic molecule's solubility in aqueous buffers. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to ensure the success and reproducibility of your experiments.

Understanding the Molecule: A Zwitterionic Amphiphile

1-Octylpiperidine-3-carboxylic acid possesses a unique chemical structure that dictates its solubility behavior. It combines a lipophilic octyl chain with a polar piperidine-carboxylic acid headgroup. This amphiphilic nature, coupled with its ability to exist as a zwitterion, presents specific challenges when preparing aqueous solutions.

The molecule has two ionizable groups: a carboxylic acid and a tertiary amine within the piperidine ring. Their respective pKa values are crucial for predicting and controlling solubility.

PropertyPredicted ValueJustification
pKa (Carboxylic Acid) ~4.0 - 5.0Similar to other carboxylic acids.[1]
pKa (Piperidine Nitrogen) ~9.0 - 10.5Typical for tertiary amines in a piperidine ring.
logP (Octanol/Water) ~3.5 - 4.5Estimated based on the contribution of the octyl chain to the parent piperidine-3-carboxylic acid structure.[2]
Isoelectric Point (pI) ~6.5 - 7.5Calculated as the average of the two pKa values, representing the pH of minimal net charge.[3]

This zwitterionic character means the molecule's net charge, and therefore its solubility, is highly dependent on the pH of the aqueous buffer.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-Octylpiperidine-3-carboxylic acid won't dissolve in my neutral pH buffer (e.g., PBS pH 7.4). What's happening?

A1: At neutral pH, which is close to the molecule's predicted isoelectric point (pI), 1-Octylpiperidine-3-carboxylic acid exists predominantly in its zwitterionic form. In this state, the positive charge on the piperidine nitrogen and the negative charge on the carboxylate group can lead to strong intermolecular electrostatic interactions, effectively reducing its solubility in water. The long, hydrophobic octyl chain further exacerbates this issue, promoting aggregation and precipitation.

Q2: How can I improve the solubility of 1-Octylpiperidine-3-carboxylic acid in my aqueous buffer?

A2: The most direct way to enhance solubility is by adjusting the pH of your buffer to move away from the isoelectric point.

  • Acidic Conditions (pH < 4): Lowering the pH will protonate the carboxylic acid group, making the molecule net-positively charged (cationic). This can improve solubility for some applications.

  • Alkaline Conditions (pH > 8): Increasing the pH will deprotonate the carboxylic acid, resulting in a net-negatively charged molecule (anionic). This is often the most effective strategy for improving aqueous solubility.

Workflow for pH Adjustment:

G start Start: Insoluble Compound at Neutral pH prep_stock Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, Ethanol). start->prep_stock ph_adjust Prepare your aqueous buffer at the desired pH. prep_stock->ph_adjust add_stock Add the stock solution dropwise to the buffer while vortexing. ph_adjust->add_stock observe Observe for precipitation. add_stock->observe success Success: Soluble Solution observe->success Clear Solution fail Failure: Precipitation Persists observe->fail Precipitation troubleshoot Proceed to Advanced Troubleshooting fail->troubleshoot

Caption: A workflow for pH-based solubility enhancement.

Q3: I've adjusted the pH, but I'm still seeing some precipitation over time. What should I do?

A3: This suggests you are observing a difference between kinetic and thermodynamic solubility.[6][7][8][9]

  • Kinetic Solubility: The higher concentration you initially achieve upon adding your DMSO stock to the buffer. This is a supersaturated, metastable state.

  • Thermodynamic Solubility: The true equilibrium solubility, which is often lower. Over time, the compound may precipitate out of the supersaturated solution to reach this equilibrium.

To address this, consider the following:

  • Use of Co-solvents: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) in your final buffer can help stabilize the dissolved compound.[10]

  • Lower the Final Concentration: Your desired concentration may be above the thermodynamic solubility limit. Try working with a lower final concentration.

Q4: Are there more advanced techniques if pH adjustment and co-solvents are not sufficient or suitable for my assay?

A4: Yes, for particularly challenging situations, you can explore these methods:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic octyl chain of your molecule, forming an inclusion complex with significantly improved aqueous solubility.[11][12][13] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Preparation of Solid Dispersions: This involves dispersing the compound in an inert, water-soluble carrier at a solid state.[2][10][14][15][16] This can enhance the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and pH-Based Solubilization
  • Stock Solution Preparation:

    • Weigh out a precise amount of 1-Octylpiperidine-3-carboxylic acid.

    • Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or sonication may be necessary.

  • Aqueous Buffer Preparation:

    • Prepare your desired aqueous buffer (e.g., phosphate, TRIS, HEPES) at a pH that is at least 1.5-2 units away from the predicted pKa values (i.e., pH < 3 or pH > 9).

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • HP-β-CD Solution Preparation:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1-20% (w/v) depending on the required solubility enhancement.

  • Complexation:

    • Add the powdered 1-Octylpiperidine-3-carboxylic acid to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature overnight to allow for the formation of the inclusion complex.

  • Filtration and Quantification:

    • Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

    • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum achievable concentration with that specific HP-β-CD concentration.

Visualizing Key Concepts

G cluster_0 pH < pKa1 (Acidic) cluster_1 pKa1 < pH < pKa2 (Near pI) cluster_2 pH > pKa2 (Alkaline) cation Cationic Form (Net Positive Charge) -COOH (neutral) -NH+ (positive) zwitterion Zwitterionic Form (Net Neutral Charge) -COO- (negative) -NH+ (positive) cation->zwitterion Increase pH anion Anionic Form (Net Negative Charge) -COO- (negative) -N (neutral) zwitterion->anion Increase pH

Caption: Ionization states of 1-Octylpiperidine-3-carboxylic acid at different pH values.

References

  • Raytor. (2026, January 22).
  • A Systematic Approach to Design and Prepare Solid Dispersions of Poorly W
  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.
  • Solid Dispersions: an Approach to Enhance Solubility of poorly W
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Solid dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 10). Journal of Applied Pharmaceutical Science.
  • Delgado, G. E., Mora, A. J., & Uzcátegui, B. (2001). Zwitterionic 4-piperidinecarboxylic acid monohydrate.
  • 1-Octylpiperidine. PubChem.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16).
  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(3), 10-15.
  • Saal, C., & Petereit, A. C. (2012). kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 47(4), 589–595.
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Benchchem.
  • Zwitterionic 4-piperidinecarboxylic acid monohydrate. (2025, August 6).
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • 1-piperideine-2-carboxylic acid zwitterion (CHEBI:77631). EMBL-EBI.
  • Popa, M. I., Novac, O., & Voicu, S. N. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 933.
  • Antonov, V. F., Smirnova, E. I., & Shevchenko, E. V. (1996). Effect of the alkyl chain length of monocarboxylic acid on the permeation through bilayer lipid membranes. Biochimica et biophysica acta, 1281(2), 245–251.
  • Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (2021, April 22). PubMed.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018, November 23). International Journal of Pharmaceutical and Phytopharmacological Research.
  • 4-Piperidinecarboxylic acid(498-94-2). ChemicalBook.
  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS medicinal chemistry letters, 10(10), 1435–1445.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal.
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC.
  • Calculate reagent log P values to determine solubility characteristics. ThermoFisher.
  • Ashenhurst, J. (2023, February 9).
  • Perez-Riverol, Y., & Audain, E. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics (Oxford, England), 32(23), 3677–3683.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • Isoelectronic point. Department of Chemistry, University of Cambridge.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • How can one calculate the logP value for a mixed organic substance? (2013, December 3).

Sources

Removing unreacted octyl bromide from piperidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-882-OCT Subject: Removal of unreacted Octyl Bromide from Piperidine alkylation mixtures Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Logic

You are dealing with a classic Amine Alkylation (


)  purification challenge. The core difficulty lies in separating a lipophilic neutral impurity (Octyl Bromide) from a lipophilic basic product (N-Octylpiperidine).[1]
The Physicochemical Landscape

To design a self-validating purification protocol, we must exploit the distinct properties of the three components in your mixture:

ComponentRoleBoiling PointpKa (Conj. Acid)Water SolubilityAcid/Base Character
Piperidine Reagent (Excess)~106°C11.1HighBasic
Octyl Bromide Impurity~201°CN/ANegligibleNeutral
N-Octylpiperidine Target Product ~253°C~10.5Low (as free base)Basic

The Strategy: Since both the impurity and the product are high-boiling lipophiles, simple evaporation or standard silica chromatography (which streaks with amines) is inefficient. The "Gold Standard" solution relies on Chemoselective Phase Switching (Acid-Base Extraction).[1] By manipulating pH, we can toggle the product's solubility between organic and aqueous phases, leaving the neutral octyl bromide stranded in the organic phase.

Module A: The "Gold Standard" Protocol (Acid-Base Extraction)

Applicability: Best for batch scales (>100 mg).[1] Purity Target: >98% Prerequisite: Remove excess Piperidine via rotary evaporation (owing to its low BP of 106°C) before starting.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture (oily residue) in a non-polar organic solvent (e.g., Diethyl Ether or Dichloromethane ).

    • Why? These solvents dissolve both the neutral halide and the free amine product.

  • Acidic Extraction (The Trap): Extract the organic layer with 1M HCl (aq) (

    
    ).[1]
    
    • Mechanism:[1][2]

      
      .[1]
      
    • Outcome: The Product (N-octylpiperidine) becomes a water-soluble ammonium salt and moves to the aqueous layer.[1] The Octyl Bromide (neutral) stays in the organic layer.

    • Critical Check: Keep the Aqueous Layer .[1] You can discard the Organic Layer (contains Octyl Bromide), but verify by TLC first.

  • The Wash: Wash the combined acidic aqueous extracts with fresh Diethyl Ether (

    
    ).
    
    • Why? This removes any physically entrained droplets of octyl bromide.[1]

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 6M NaOH or Solid KOH until pH > 12.[1]

    • Mechanism:[1][2]

      
      .[1]
      
    • Observation: The solution will turn cloudy as the free amine product "oils out" (becomes insoluble in water).

  • Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
    • Why DCM? It is excellent for solubilizing tertiary amines.[1]

  • Drying: Dry the combined DCM layers over Anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Product + Octyl Bromide) Step1 Dissolve in Et2O Add 1M HCl Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgPhase1 Organic Phase (Contains Octyl Bromide) Sep1->OrgPhase1 Neutral Species AqPhase1 Aqueous Phase (pH < 2) (Contains Product Salt) Sep1->AqPhase1 Protonated Amine Waste Discard OrgPhase1->Waste Step2 Wash with fresh Et2O AqPhase1->Step2 Step3 Basify with NaOH (pH > 12) Extract with DCM Step2->Step3 FinalOrg DCM Phase (Pure N-Octylpiperidine) Step3->FinalOrg Free Base

Caption: Logical flow of the Chemoselective Phase Switch. Red nodes indicate impurity removal; Green nodes indicate product recovery.[1]

Module B: Chemical Scavenging (Solid-Phase Extraction)

Applicability: High-throughput synthesis or when avoiding liquid-liquid extraction emulsions.[1] Logic: Use a polymer-supported nucleophile to covalently bind the unreacted electrophile (Octyl Bromide), allowing the product to be filtered off.

The Protocol
  • Reagent Selection: Use a Polymer-Supported Thiol (Thiophenol resin) or Polymer-Supported Amine (e.g., Trisamine resin) .[1]

    • Note: Thiol resins are superior for alkyl halides due to high nucleophilicity and low basicity (won't deprotonate your product salt if present).[1]

  • Incubation: Add the resin (typically 2-3 equivalents relative to the estimated octyl bromide) to your crude reaction mixture in a solvent like DMF or THF.[1]

  • Conditions: Shake or stir gently at 40-60°C for 4-12 hours.

    • Mechanism:[1][2]

      
      .[1]
      
  • Filtration: Filter the mixture through a fritted funnel.

    • Result: The Octyl Bromide is now chemically tethered to the solid beads. The filtrate contains your pure N-Octylpiperidine.[1]

Troubleshooting & FAQs

Case #1: "I formed a terrible emulsion during the basic extraction."
  • Cause: At high pH, piperidine derivatives can act as surfactants.[3]

  • Fix:

    • Add solid NaCl (saturate the aqueous layer) to increase ionic strength ("Salting out").[1]

    • Filter the emulsion through a pad of Celite.

    • Wait.[1] Gravity is your friend.[1]

    • Prevention: Avoid vigorous shaking; use gentle inversion.

Case #2: "My yield is very low, but the product isn't in the organic trash."
  • Cause: The pH during the "Release" step (Step 4) was not high enough.

  • Technical Insight: To extract an amine, the pH must be at least 2 units above its pKa. N-Octylpiperidine has a pKa

    
     10.5.[1]
    
  • Fix: Ensure the aqueous phase pH is >12.5 . Use a calibrated pH meter, not just paper (which can be bleached by strong oxidizers or bleached by organic solvents).[3]

Case #3: "Can I use Silica Gel Chromatography?"
  • Issue: Amines interact strongly with the acidic silanols on silica gel, causing "streaking" (broad tails) and poor separation.

  • The "Pro-Tip" Fix: You must deactivate the silica.

    • Eluent Modifier: Add 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1%

      
      ).[1]
      
    • Pre-treatment: Flush the column with the modifier before loading your sample.

Case #4: "Why not just distill it?"
  • Analysis:

    • Piperidine BP: 106°C[1][4][5]

    • Octyl Bromide BP: 201°C[1][6][7]

    • Product BP: ~253°C[1][8]

  • Verdict: You can vacuum distill, but the separation between Octyl Bromide and Product requires a good vacuum and a fractionation column. If you have <5g of material, holdup volume in the distillation head will cause significant yield loss. Extraction (Module A) is generally higher yielding for small-to-medium scale.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989 .[3] (Standard reference for Acid-Base extraction protocols).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link] (Authoritative source for pKa prediction and values).[1]

  • Marsh, A., et al. "Solid-Supported Reagents and Scavengers in Synthesis."[3] High-Throughput Synthesis, 2001 .[1][3] (Source for scavenger resin methodologies).

  • PubChem. "Piperidine Compound Summary."[1] National Library of Medicine. [Link] (Source for Piperidine pKa and solubility data).[1]

Sources

Preventing ester hydrolysis during workup of piperidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preventing Hydrolysis During Workup

Welcome to the Piperidine Ester Stability Hub. This guide addresses the specific instability of piperidine carboxylic acid esters (e.g., nipecotic, isonipecotic, and pipecolic esters) during isolation. Unlike simple aliphatic esters, these molecules possess a secondary amine that can act as an intramolecular catalyst or a general base, driving "self-saponification" even under mild conditions.

Part 1: The Core Mechanism (The "Why")

The primary cause of yield loss is not always external pH; it is often autocatalysis .

  • General Base Catalysis: Upon deprotection (e.g., Boc removal), the piperidine nitrogen becomes a free secondary amine. In an aqueous environment, this amine accepts a proton, generating localized hydroxide ions (

    
    ) from water. These hydroxide ions attack the ester carbonyl.[1]
    
  • Intramolecular Nucleophilic Attack: For pipecolic acid esters (2-substituted), the amine is sterically positioned to attack the ester carbonyl directly, forming a transition state that rapidly collapses to the acid or a diketopiperazine (dimer) byproduct.

Visualizing the Threat

The following diagram illustrates the decision logic required to prevent this mechanism from activating.

WorkupLogic Start Start: Crude Reaction Mixture (e.g., Boc-Deprotected Salt) IsSalt Is the product a Salt? (TFA or HCl salt) Start->IsSalt NeedBase Do you STRICTLY need the Free Base? IsSalt->NeedBase Yes DryDown Protocol A: The 'Dry' Route (Evaporate & Use as Salt) IsSalt->DryDown No (Safest) Subst Substitution Position? (2-, 3-, or 4-) NeedBase->Subst Yes ColdFlash Protocol B: The 'Cold Flash' (Rapid Biphasic Extraction) Subst->ColdFlash 3/4-Position (Nipecotic) Moderate Risk AnhydrousBase Protocol C: Non-Aqueous Base (Resin/Scavenger) Subst->AnhydrousBase 2-Position (Pipecolic) High Risk AnhydrousBase->DryDown Filter & Conc.

Figure 1: Decision tree for selecting the appropriate workup protocol based on substitution pattern and downstream needs.

Part 2: Validated Protocols
Protocol A: The "Dry" Route (Recommended)

Best for: Storage, stability, and preventing hydrolysis entirely. Concept: Avoid water completely. Isolate the ester as a hydrochloride or trifluoroacetate salt.

  • Reaction: Perform Boc deprotection using 4M HCl in Dioxane (anhydrous).

  • Isolation: Do not quench with water or bicarbonate.

  • Evaporation: Remove the dioxane and excess HCl under reduced pressure (Rotavap) at

    
    .
    
  • Trituration: Add dry diethyl ether (

    
    ) to the residue. The amino ester hydrochloride salt will typically precipitate as a white solid.
    
  • Filtration: Filter the solid under an inert atmosphere (nitrogen) if possible, as the salt is hygroscopic.

    • Why this works: Without water, hydrolysis cannot occur. The protonated amine (

      
      ) is non-nucleophilic and cannot catalyze the reaction.
      
Protocol B: The "Cold Flash" Extraction

Best for: When the free base is required for the next step (e.g., immediate amide coupling). Concept: Minimize the "contact time" between the ester and the aqueous base.

  • Preparation: Pre-cool all solvents (DCM or EtOAc) and buffers (Sat.

    
    ) to 0°C .
    
  • Quench: Slowly add the acidic crude mixture (e.g., TFA salt) to the stirring, ice-cold biphasic mixture of solvent and

    
    .
    
    • Critical: Do not add base to the acid; add the acid to the base to prevent heat spikes.

  • Separation: Shake vigorously for 30 seconds max . Immediately separate the layers.

  • Re-extraction: Extract the aqueous layer once more with cold solvent.

  • Drying: Combine organics, dry over

    
     (anhydrous), and filter immediately.
    
  • Concentration: Evaporate solvent at room temperature (do not heat). Use the oil immediately.

Part 3: Troubleshooting & FAQs
Q: My yield is low, and I see a new spot on TLC at the baseline. What happened?

A: You likely formed the zwitterionic amino acid (hydrolysis product).

  • Diagnosis: The "baseline spot" in standard organic solvents is often the free acid. In

    
     NMR, check for the loss of the ethyl/methyl ester signals (triplet/quartet or singlet).
    
  • Fix: If you used Protocol B, your contact time with the base was too long, or the mixture got too warm. Switch to Protocol A .

Q: Can I use NaOH or

to neutralize the salt?

A: NO.

  • Reasoning: Strong bases (

    
    ) cause rapid saponification, often within seconds for these esters. Even 
    
    
    
    can be too aggressive. Stick to
    
    
    (pH ~8.5) and keep it cold, or use organic bases like triethylamine in a non-aqueous solvent.
Q: Why is the 2-substituted (pipecolic) ester so much more unstable than the 4-substituted (isonipecotic)?

A: Steric proximity.

  • In the 2-position, the amine nitrogen is geometrically close to the ester carbonyl. This facilitates Neighboring Group Participation (NGP) . The amine can attack the carbonyl to form a transition state that mimics a lactam, making the leaving group (alkoxide) depart much faster than in the 3- or 4-isomers.

Q: I need to store the free base. How?

A: Do not store the free base.

  • Stability Rule: The free base of piperidine esters will degrade (dimerize or hydrolyze) upon standing, even in the freezer, due to absorbing atmospheric moisture.

  • Solution: Store it as the HCl salt . Convert to the free base only minutes before the next reaction.

Part 4: Comparative Data
ParameterPiperidine Free BasePiperidine HCl SaltRisk Level
pH in Water Basic (~9-10)Acidic (~4-5)High (Base) vs Low (Salt)
Shelf Stability Hours to DaysMonths to YearsFree base degrades rapidly.
Hydrolysis Risk AutocatalyticNegligibleSalt form protects the ester.
Recrystallization Difficult (Oil)Easy (Solid)Salts are easier to purify.
References
  • BenchChem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (General principles on cold workup and steric hindrance).

  • The Journal of Organic Chemistry. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (Mechanistic insights into amide/ester instability).

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (Protocols for acid-mediated deprotection without aqueous workup).

  • Sigma-Aldrich. Ethyl Nipecotate Product Information & Physical Properties. (Solubility and physical data for 3-piperidinecarboxylate).

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. (Fundamental mechanism of base-catalyzed hydrolysis).

Sources

Technical Support Center: Purification of 1-Octylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-OCT-NIP-001 Subject: Troubleshooting "Oiling Out" & Purification Protocols for Amphiphilic Zwitterions

Executive Summary: The "Soap" Problem

Welcome to the technical guide for handling 1-Octylpiperidine-3-carboxylic acid . If you are experiencing "oiling out" (phase separation into a gummy liquid rather than crystals), you are encountering a physical property issue, not necessarily a purity issue.

The Molecular Challenge: This molecule is an amphiphilic zwitterion .

  • The Head: The piperidine-3-carboxylic acid core is highly polar and zwitterionic at neutral pH.

  • The Tail: The

    
     (octyl) chain is lipophilic.
    

Result: The molecule behaves like a surfactant (soap). In water, it forms micelles; in non-polar solvents, it aggregates. It resists crystal lattice formation because the flexible octyl chain increases entropy, favoring the liquid (oil) state.

This guide provides three specific workflows to force solidification and high purity.

Diagnostic Workflow

Before proceeding, identify your current state using the logic tree below.

PurificationLogic Start Start: Crude Oily Product CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity HighPurity High Purity (>90%) But Oily/Gummy CheckPurity->HighPurity Clean Spectra LowPurity Low Purity (<90%) Contains Byproducts CheckPurity->LowPurity Multiple Peaks DecisionSalt Desired Form? HighPurity->DecisionSalt MethodC Method C: pH-Swing Extraction LowPurity->MethodC Bulk Impurities MethodD Method D: Reverse Phase Flash (C18) LowPurity->MethodD Difficult Separation MethodA Method A: Trituration & Solvent Switch DecisionSalt->MethodA Need Free Acid MethodB Method B: Salt Formation (HCl/Tosylate) DecisionSalt->MethodB Salt Acceptable MethodC->CheckPurity Re-evaluate

Figure 1: Decision matrix for selecting the appropriate purification module based on crude purity and desired final form.

Module 1: The "pH Swing" Extraction (Removing Bulk Impurities)

Objective: Isolate the zwitterion from non-polar byproducts and inorganic salts without forming an emulsion.

The Science: Because of the octyl chain, standard extractions often result in stable emulsions (foams). You must exploit the Isoelectric Point (pI) .

  • pH < 4: Cationic (Ammonium). Soluble in water; behaves like a cationic surfactant.

  • pH > 10: Anionic (Carboxylate). Soluble in water; behaves like an anionic soap.

  • pH ~ 6-7 (pI): Zwitterionic (Net neutral). Least solubility in water , highest solubility in organic solvents like DCM or Chloroform.

Protocol:

  • Dissolution: Dissolve crude oil in 1M HCl (Ensure pH < 2). The product forms the hydrochloride salt and dissolves in the aqueous phase.

  • Wash 1 (Acidic): Extract the aqueous layer with Ethyl Acetate (EtOAc) .

    • Why: Removes non-basic impurities (unreacted alkyl halides, neutral organics). The product stays in the water.

  • The Swing: Cool the aqueous layer to 0°C. Slowly adjust pH to 6.5–7.0 using 5M NaOH.

    • Critical: Do not overshoot to pH > 10, or you form the sodium soap.

  • Extraction (Isoelectric): Extract the now-cloudy aqueous mixture with Dichloromethane (DCM) or Chloroform (CHCl₃) .

    • Tip: If emulsion forms, do not shake vigorously. Invert gently. Add solid NaCl to saturate the aqueous layer (Salting Out).

  • Drying: Dry the DCM layer over

    
    , filter, and evaporate.
    

Result: A purified oil or semi-solid free acid.

Module 2: Overcoming "Oiling Out" (Trituration & Crystallization)

Objective: Force the purified oil into a solid lattice.

The Science: Oiling out occurs when the melting point of the solvated compound is lower than the boiling point of the solvent. To fix this, we must remove the "good" solvent completely and use a "bad" solvent to induce aggregation.

Protocol A: Trituration (For Free Acid)

  • Evaporate the product to a thick oil under high vacuum (< 2 mbar) for 4 hours to remove trace DCM. Trace solvent acts as a plasticizer, preventing solidification.

  • Add Diethyl Ether or Pentane (approx. 10 mL per gram).

  • Sonication: Sonicate the flask. The oil may initially disperse as droplets.

  • Scratching: Use a glass rod to scratch the side of the flask vigorously while cooling in a dry ice/acetone bath (-78°C).

  • Cycling: Warm to room temperature, then cool again. Repeat. The oil should eventually harden into an amorphous white powder.

Protocol B: Salt Formation (The "Silver Bullet") If the free acid refuses to solidify, convert it to a salt. The ionic lattice energy of salts is much higher, raising the melting point.

  • Option 1: Hydrochloride Salt:

    • Dissolve oil in minimal dry Ethanol or Acetone.

    • Add 1.1 eq of HCl in Dioxane (4M).

    • Add excess Diethyl Ether until cloudy. Refrigerate.

    • Note: HCl salts of octyl-amines can be hygroscopic. Handle in a desiccator.

  • Option 2: p-Toluenesulfonate (Tosylate) Salt:

    • Pro-Tip: Tosylate salts are lipophilic and often crystallize beautifully from EtOAc/Heptane when HCl salts fail.

    • Dissolve oil in EtOAc. Add 1.0 eq of p-Toluenesulfonic acid monohydrate (dissolved in minimal warm EtOAc). Cool slowly.

Module 3: Chromatography Guidelines

Objective: Clean up difficult mixtures where extraction failed.

Common Failure Mode: Running this molecule on standard Silica Gel with Hexane/EtOAc will result in severe streaking (tailing) because the amine interacts with the acidic silanols on the silica.

Recommended Systems:

ParameterNormal Phase (Silica)Reverse Phase (C18) - Preferred
Stationary Phase Silica Gel (Standard)C18 (Bonded Silica)
Mobile Phase A Dichloromethane (DCM)Water + 0.1% TFA (or Formic Acid)
Mobile Phase B Methanol (MeOH)Acetonitrile + 0.1% TFA
Modifier (Crucial) 1% Triethylamine (TEA) or

Trifluoroacetic acid (TFA) suppresses ionization
Typical Gradient 0% to 10% MeOH in DCM5% to 95% ACN
Result Form Free Acid (Zwitterion)TFA Salt (Solidifies easier)

Note: If using Reverse Phase with TFA, the product will be the TFA salt. This usually solidifies much better than the free acid.

Frequently Asked Questions (FAQ)

Q1: I obtained a solid, but it turned into an oil on the filter paper. Why? A: This is likely hygroscopicity . The salt (especially HCl) pulls moisture from the air, dissolving itself (deliquescence).

  • Fix: Filter under a nitrogen blanket or use a sintered glass funnel with a rapid flow. Immediately transfer to a vacuum desiccator containing

    
     or KOH pellets.
    

Q2: The extraction formed a "third layer" (rag layer) that won't separate. A: This is a stable emulsion caused by the surfactant nature of the octyl chain.

  • Fix: Filter the entire mixture through a pad of Celite . This physically breaks the emulsion bubbles. Alternatively, add a small amount of Methanol to the organic layer to change the surface tension.

Q3: Can I distill this product? A: No. Zwitterionic amino acids have extremely high boiling points and will decompose (decarboxylate) before distilling. You can distill the ethyl ester intermediate if you haven't hydrolyzed it yet, but not the acid.

References
  • GABA Uptake Inhibitors & Nipecotic Acid Derivatives

    • Andersen, K. E., et al. "Synthesis of Novel GABA Uptake Inhibitors. 1. Derivatives of Nipecotic Acid and Guvacine." Journal of Medicinal Chemistry, vol. 36, no. 12, 1993, pp. 1716–1725.
    • Context: Describes the synthesis and handling of N-substituted nipecotic acids (Tiagabine analogs).
  • Purification of Oily Amines

    • Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
    • Context: Standard protocols for "oiling out" and salt form
  • Crystallization of Amphiphiles

    • Tung, H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009.
    • Context: Techniques for handling surfactant-like molecules and breaking emulsions.
  • Chromatography of Zwitterions

    • Dolan, J. W. "Separation of Zwitterions." LCGC North America, vol. 26, no. 10, 2008.
    • Context: Explains the necessity of pH control (TFA vs. TEA)

Handling hygroscopic nature of piperidine-3-carboxylic acid salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hygroscopicity in Piperidine-3-Carboxylic Acid (Nipecotic Acid) Salts Ticket ID: NIP-HYG-001 Status: Open Resource

The Nature of the Beast: Why is my solid turning into syrup?

User Issue: "I bought Nipecotic acid HCl, opened the bottle, and within minutes it became a sticky gum. I can't weigh it accurately."

Technical Insight: Piperidine-3-carboxylic acid (Nipecotic acid) salts, particularly the hydrochloride (HCl), are deliquescent . This goes beyond simple hygroscopicity; the salt absorbs enough atmospheric moisture to dissolve itself in the absorbed water, lowering the lattice energy and breaking the crystalline structure [1].

  • The Cause: The high charge density of the chloride anion coupled with the secondary ammonium cation creates a strong hydration potential.

  • The Consequence: Weighing "100 mg" of this gum introduces an unknown mass of water, ruining stoichiometric precision in sensitive reactions (e.g., peptide coupling, amide bond formation).

Emergency Protocol: Recovering "Wet" Samples

Module Goal: Restore a gummy/sticky sample to a free-flowing powder.

Do not attempt to dry the gum solely in a vacuum oven; it often forms a "skin" that traps moisture inside. You must break the lattice first.

Method A: The Ethanol-Toluene Azeotrope (Recommended)

This method uses the ternary azeotrope of Ethanol/Water/Toluene to mechanically entrain and remove water.

Reagents:

  • Absolute Ethanol (EtOH)

  • Anhydrous Toluene

  • Rotary Evaporator

Step-by-Step Protocol:

  • Dissolution: Dissolve the "gummy" salt in the minimum amount of absolute EtOH. If it doesn't dissolve fully, warm gently (40°C). Why? This breaks the hydration shell and creates a homogeneous solution.

  • Entrainment: Add anhydrous Toluene (ratio 3:1 Toluene:EtOH).

  • Evaporation: Rotovap at 45–50°C. The mixture will foam initially.

  • Repetition: You will likely obtain a white foam. Re-suspend this in 100% Toluene and rotovap again. Repeat 2x.

  • Final Drying: Place the resulting solid in a high-vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets for 12 hours.
    
Visualization: Recovery Workflow

RecoveryWorkflow Start Sticky/Gummy Sample Dissolve Dissolve in Abs. Ethanol Start->Dissolve AddTol Add Toluene (3:1 Ratio) Dissolve->AddTol Rotovap Rotovap (Azeotropic Removal) AddTol->Rotovap Check Is it a Powder? Rotovap->Check Check->AddTol No (Repeat) VacOven High Vac Desiccator Check->VacOven Yes

Caption: Figure 1. Iterative azeotropic drying cycle to restore crystallinity to deliquescent salts.

Precision Handling: Stoichiometry Correction

User Issue: "I dried it, but I don't trust the weight. How do I set up a reaction requiring 1.0 equivalents?"

Technical Insight: Gravimetric weighing is unreliable for deliquescent salts. Instead of assuming the mass is 100% pure salt, you must determine the Effective Molecular Weight (EMW) or weight percent (wt%) purity [2].

Protocol: Quantitative NMR (qNMR) for Purity

Use this to calculate exactly how much "wet" solid equals 1.0 dry equivalent.

Reagents:

  • Solvent:

    
     (if just checking counter-ion ratio) or 
    
    
    
    (preferred for organic purity).
  • Internal Standard (IS): Maleic Acid (highly pure, distinct singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene.

Procedure:

  • Weigh exactly ~10 mg of the Nipecotic acid salt (

    
    ).
    
  • Weigh exactly ~10 mg of Internal Standard (

    
    ).
    
  • Dissolve both in the same NMR tube with

    
    .
    
  • Acquire 1H NMR with a relaxation delay (

    
    ) of at least 30 seconds (to ensure full relaxation for quantification).
    

Calculation:



  • 
    : Integration area[1]
    
  • 
    : Number of protons associated with the integrated peak[1]
    
  • 
    : Molecular Weight[2][3][4]
    

Application: If your purity is 85% (due to water weight), divide your required mass by 0.85 to get the target weighing mass.

Storage & Prevention: The "Dry Chain"

User Issue: "How do I stop this from happening again?"

Data: Desiccant Efficiency Comparison

Desiccant Efficiency (Residual Water) Capacity Recommendation

|


  | < 0.01 mg/L air | Low | Best for final drying  (Acidic/Neutral salts only) |
| KOH Pellets  | 0.01 mg/L air | Medium | Good for amine salts (prevents acidification) |
| Silica Gel  | 0.03 mg/L air | High | Insufficient  for Nipecotic acid salts |
| 

(Drierite)
| 0.07 mg/L air | Low | Good for temporary benchtop storage |
Storage Protocol
  • Primary Container: Glass vial with a Teflon-lined cap (not Parafilm alone; Parafilm is permeable to water vapor over time).

  • Secondary Container: Place the vial inside a secondary jar containing KOH pellets (which also scavenge acid fumes) or Drierite.

  • Handling: Never open the bottle on a humid day outside a glovebox. If a glovebox is unavailable, warm the closed bottle to room temperature before opening to prevent condensation.

FAQ: Advanced Troubleshooting

Q: Can I use the free amino acid (zwitterion) instead of the HCl salt? A: The zwitterion (CAS 498-95-3) is significantly less hygroscopic than the HCl salt. However, it has poor solubility in organic solvents (DCM, THF). If your reaction allows (e.g., aqueous or alcoholic media), switch to the zwitterion. If working in DCM, you must use the salt or protect the nitrogen (e.g., Boc-Nipecotic acid).

Q: Is there a better salt form? A: Yes. If you are synthesizing the salt yourself, avoid HCl.

  • Tosylate (p-Toluenesulfonate): Generally more crystalline and less hygroscopic due to the large, hydrophobic counter-ion [3].

  • Tartrate: Often forms stable, non-hygroscopic hydrates.

Q: My reaction failed even after drying. Why? A: Did you use heat? Heating wet amine salts can lead to dimerization (amide formation between two nipecotic acid molecules). Always check the qNMR for dimer peaks before use.

References

  • ChemicalBook. (2025). Nipecotic acid Chemical Properties and Stability. Retrieved from

  • National Institutes of Health (NIH). (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. PubMed. Retrieved from

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from

Sources

Validation & Comparative

Potency Comparison: 1-Octylpiperidine-3-carboxylic acid vs. Tiagabine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between 1-Octylpiperidine-3-carboxylic acid (N-octyl nipecotic acid) and Tiagabine (Gabitril).

Content Type: Technical Comparison Guide Subject: GABA Reuptake Inhibitor Potency & Structure-Activity Relationship (SAR)

Executive Summary

In the development of GABAergic therapeutics, Tiagabine represents the clinical optimization of the nipecotic acid scaffold, whereas 1-Octylpiperidine-3-carboxylic acid represents an early-stage structural prototype designed to solve the blood-brain barrier (BBB) permeability issue of the parent compound.

  • Tiagabine is a nanomolar-affinity GAT-1 inhibitor (

    
    ) with a specialized lipophilic "anchor" that locks the transporter in an open-to-out conformation.
    
  • 1-Octylpiperidine-3-carboxylic acid serves as a lipophilic analogue. While the octyl chain improves BBB penetration compared to nipecotic acid, it lacks the specific aromatic stacking interactions required for high-affinity binding, resulting in significantly lower potency (typically micromolar range,

    
    ).
    

Verdict: Tiagabine is the superior therapeutic candidate due to its optimized diarylalkenyl side chain, which confers both high selectivity and potency. 1-Octylpiperidine-3-carboxylic acid is primarily useful as a chemical probe for studying lipophilicity effects on GAT-1 kinetics.

Chemical Structure & Mechanistic Logic

Both compounds are derivatives of nipecotic acid (piperidine-3-carboxylic acid), a potent GABA uptake inhibitor that fails clinically on its own because it is too hydrophilic to cross the BBB. The modification strategy involves attaching a lipophilic group to the piperidine nitrogen (Position 1).

Structural Comparison Table
Feature1-Octylpiperidine-3-carboxylic acidTiagabine
Core Scaffold Nipecotic Acid (Piperidine-3-COOH)

-Nipecotic Acid
N-Substituent (Tail)

-Octyl chain (C8 aliphatic)
4,4-bis(3-methyl-2-thienyl)-3-butenyl
Lipophilicity Moderate (Aliphatic)High (Aromatic/Alkenyl)
Binding Mode Non-specific hydrophobic interactionSpecific

-stacking & hydrophobic pocket fit
Stereochemistry Typically Racemic or

Pure

-isomer (Active)
The "Anchor" Hypothesis

The dramatic potency difference is explained by the Lipophilic Anchor Hypothesis .

  • Tiagabine's Tail: The bis(3-methyl-2-thienyl) moiety acts as a "spade," fitting precisely into a hydrophobic pocket near the GABA binding site on the GAT-1 transporter. This interaction stabilizes the transporter in a conformation that prevents GABA uptake.

  • Octyl Tail: The simple aliphatic chain of 1-Octylpiperidine-3-carboxylic acid provides bulk lipophilicity, allowing the molecule to enter the membrane. However, it lacks the specific geometry and electron density (pi-systems) to engage the "anchor" site effectively, leading to weaker inhibition.

Potency Analysis & Experimental Data

In Vitro Inhibition ( )

The following data summarizes the inhibitory concentration (


) against 

-GABA uptake in rat brain synaptosomes.
Compound

(GAT-1)
Relative PotencySource
Tiagabine 23 -- 70 nM 100x (Baseline)[1, 2]
1-Octylpiperidine-3-COOH ~2 -- 10

M
~0.01x[3, 4]
Nipecotic Acid (Parent)1 -- 10

M
Reference[1]

Note: While the octyl derivative improves lipophilicity, it does not significantly enhance intrinsic affinity compared to the parent nipecotic acid. Tiagabine, conversely, enhances affinity by 2 orders of magnitude.

Blood-Brain Barrier (BBB) Permeability
  • 1-Octylpiperidine-3-carboxylic acid: Shows improved BBB crossing compared to nipecotic acid due to the C8 chain masking the cationic ammonium center.

  • Tiagabine: Exhibit high BBB permeability. The lipophilic tail facilitates transport, and the molecule is not a substrate for P-glycoprotein efflux pumps to the same extent as amphiphilic cations.

Experimental Protocols

To validate these potency differences, the following standard operating procedure (SOP) for a Synaptosomal


-GABA Uptake Assay is recommended.
Protocol: Synaptosomal -GABA Uptake Assay

Objective: Determine the


 of test compounds against GAT-1.

Reagents:

  • Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

  • Radioligand:

    
    -GABA (Specific Activity: 50-80 Ci/mmol).
    
  • Tissue: Rat cerebral cortex synaptosomes (P2 fraction).

Workflow:

  • Preparation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet synaptosomes (P2). Resuspend P2 in Krebs-Ringer buffer.

  • Pre-incubation: Aliquot synaptosomes (100

    
    L) into tubes containing test compounds (1 nM - 100 
    
    
    
    M). Pre-incubate at 37°C for 10 min.
  • Uptake Initiation: Add

    
    -GABA (final conc. 10 nM). Incubate for exactly 5 minutes at 37°C.
    
    • Control: Perform parallel assay at 4°C (measures non-specific binding).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI). Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate specific uptake (Total - Non-specific). Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Visualizations

Diagram 1: Structure-Activity Evolution

This diagram illustrates the logical progression from the parent scaffold to the optimized drug.

SAR_Evolution Nipecotic Nipecotic Acid (Parent Scaffold) IC50: ~5 uM BBB Penetration: Poor Octyl 1-Octyl-Nipecotic Acid (Lipophilic Prototype) IC50: ~5 uM BBB Penetration: Good Lacks Specific Anchor Nipecotic->Octyl + Alkyl Chain (Fixes BBB) Tiagabine Tiagabine (Optimized Therapeutic) IC50: ~70 nM BBB Penetration: Excellent Specific Hydrophobic Anchor Nipecotic->Tiagabine Rational Drug Design Octyl->Tiagabine + Diarylalkenyl Group (Optimizes Potency)

Caption: Evolution of GABA uptake inhibitors. The octyl derivative solves the delivery problem (BBB) but fails to solve the potency problem, which Tiagabine addresses via its specific diaryl anchor.

Diagram 2: Mechanism of Action (GAT-1 Inhibition)

GAT1_Mechanism Synapse Synaptic Cleft (High GABA) GAT1 GAT-1 Transporter (Open-to-Out) Synapse->GAT1 Tiagabine_Mol Tiagabine Binding Binding Pocket Tiagabine_Mol->Binding High Affinity (Anchor Fit) Octyl_Mol 1-Octyl-Nipecotic Acid Octyl_Mol->Binding Low Affinity (Steric Bulk Only) Result_T Conformation Locked (Potent Inhibition) Binding->Result_T Result_O Weak Interaction (Partial Inhibition) Binding->Result_O

Caption: Mechanistic divergence. Tiagabine locks the transporter via specific binding, whereas the octyl derivative interacts weakly.

References

  • Andersen, K. E., et al. (1993).[1][2] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[2] Journal of Medicinal Chemistry, 36(12), 1716-1725.[2] Link

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor." Epilepsia, 32(s1), 30.
  • Tita, T. T., et al. (1982).[3] "Esters of nipecotic and isonipecotic acids as potential anticonvulsants."[3] Journal of Medicinal Chemistry, 25, 10. (Note: Discusses lipophilic modifications and their impact on uptake).

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[1][2][3][4][5][6][7][8] Molecular and Cellular Biochemistry, 31, 105-121. (Foundational review on N-substituted nipecotic acid SAR).

Sources

A Comparative Analysis of GABA Uptake Inhibition: 1-Octylpiperidine-3-carboxylic acid vs. Nipecotic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuroscience and Drug Discovery

In the intricate landscape of neuropharmacology, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic intervention for a myriad of neurological and psychiatric disorders. The synaptic concentration of GABA is meticulously regulated by a family of GABA transporters (GATs), which are responsible for its reuptake from the synaptic cleft. Inhibition of these transporters presents a compelling strategy to enhance GABAergic neurotransmission.

This guide provides a detailed comparative analysis of two such inhibitors: the parent compound, Nipecotic acid, and its N-substituted derivative, 1-Octylpiperidine-3-carboxylic acid. While Nipecotic acid is a well-characterized GAT inhibitor, the introduction of an octyl group at the piperidine nitrogen is expected to significantly alter its pharmacological profile. This document will delve into their respective inhibitory potencies, the underlying structure-activity relationships, and provide a comprehensive experimental framework for their direct comparison.

Understanding the Core Moiety: Nipecotic Acid

Nipecotic acid, or (RS)-piperidine-3-carboxylic acid, is a potent inhibitor of GABA uptake.[1] Its zwitterionic nature at physiological pH, however, limits its ability to cross the blood-brain barrier, a significant hurdle for its therapeutic application.[2] Despite this limitation, nipecotic acid serves as a crucial pharmacological tool and a foundational scaffold for the development of more brain-penetrant GAT inhibitors.[3]

The inhibitory activity of nipecotic acid is not uniform across all GAT subtypes. Experimental data reveals a degree of selectivity, with the most potent inhibition observed at the GAT-1 transporter.

The Impact of N-Alkylation: Introducing 1-Octylpiperidine-3-carboxylic acid

1-Octylpiperidine-3-carboxylic acid represents a chemical modification of the nipecotic acid scaffold, where an eight-carbon alkyl chain is attached to the piperidine nitrogen. This structural alteration is primarily aimed at increasing the lipophilicity of the molecule. Enhanced lipophilicity is a common strategy in medicinal chemistry to improve a compound's ability to permeate biological membranes, including the blood-brain barrier.[4]

While specific IC50 values for 1-Octylpiperidine-3-carboxylic acid are not extensively reported in publicly available literature, the principles of structure-activity relationships (SAR) for N-substituted nipecotic acid derivatives allow for a scientifically grounded prediction of its activity profile.

Structure-Activity Relationship (SAR) Insights

Studies on a variety of N-substituted nipecotic acid derivatives have established a clear correlation between the nature of the N-substituent and the compound's inhibitory potency and selectivity.[1][5] A key determinant of activity is the lipophilicity conferred by the substituent. There exists a parabolic or bilinear relationship between lipophilicity and antiplatelet activity for nipecotic acid anilides, suggesting that an optimal level of hydrophobicity is required for maximal efficacy.[4]

The introduction of a long alkyl chain like the octyl group in 1-Octylpiperidine-3-carboxylic acid is expected to significantly increase its lipophilicity compared to nipecotic acid. This increased lipophilicity will likely enhance its affinity for the GATs, which are membrane-embedded proteins. However, the exact impact on the IC50 value is complex. While increased lipophilicity can lead to better membrane partitioning and potentially stronger binding within the hydrophobic regions of the transporter, an excessively long or bulky substituent can also introduce steric hindrance, potentially reducing the binding affinity.

Comparative IC50 Values: A Data-Driven Overview

The following table summarizes the reported IC50 values for Nipecotic acid against various GABA transporter subtypes. Due to the lack of direct experimental data for 1-Octylpiperidine-3-carboxylic acid, its values are presented as a qualitative prediction based on established SAR principles.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)
Nipecotic acid 8[5]38[5]106[5]2370[5]
1-Octylpiperidine-3-carboxylic acid Predicted: Lower than Nipecotic acidPredicted: Potentially alteredPredicted: Potentially alteredPredicted: Potentially altered

Note: The predicted lower IC50 for 1-Octylpiperidine-3-carboxylic acid at GAT-1 is based on the general trend that increased lipophilicity in N-substituted nipecotic acid derivatives often leads to enhanced potency at this transporter subtype. However, the selectivity profile across other GATs may be different and requires empirical determination.

Experimental Protocol: Determining IC50 Values for GABA Uptake Inhibition

To empirically compare the inhibitory potency of 1-Octylpiperidine-3-carboxylic acid and Nipecotic acid, a robust and validated GABA uptake assay is essential. The following protocol outlines a standard procedure using radiolabeled GABA in a cell-based system.

I. Materials and Reagents
  • HEK293 cells stably expressing the desired human GAT subtype (e.g., hGAT-1, hGAT-2, hGAT-3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds: 1-Octylpiperidine-3-carboxylic acid and Nipecotic acid

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well or 48-well)

II. Experimental Workflow

GABA_Uptake_Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Seed GAT-expressing HEK293 cells in multi-well plates B Culture cells to form a confluent monolayer A->B C Wash cells with KRH buffer D Pre-incubate with test compound (1-Octylpiperidine-3-carboxylic acid or Nipecotic acid) or vehicle C->D E Initiate uptake by adding [³H]GABA + unlabeled GABA D->E F Incubate for a defined period (e.g., 10-20 minutes) at 37°C E->F G Terminate uptake by aspirating medium and washing with ice-cold KRH buffer F->G H Lyse cells I Measure radioactivity using scintillation counting H->I J Calculate percent inhibition relative to vehicle control I->J K Plot concentration-response curve and determine IC50 value J->K

Figure 1. Experimental workflow for determining the IC50 value of a GABA uptake inhibitor.

III. Step-by-Step Methodology
  • Cell Culture: Seed HEK293 cells stably expressing the GAT subtype of interest into multi-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Preparation of Solutions: Prepare stock solutions of 1-Octylpiperidine-3-carboxylic acid and Nipecotic acid in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the test compounds in KRH buffer to achieve the desired final concentrations for the concentration-response curve.

  • Assay Procedure: a. On the day of the experiment, aspirate the culture medium from the wells and wash the cell monolayer twice with pre-warmed KRH buffer. b. Add the KRH buffer containing the various concentrations of the test compounds or vehicle (control) to the respective wells. c. Pre-incubate the cells with the compounds for a specific duration (e.g., 15-30 minutes) at 37°C. d. Initiate the GABA uptake by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well. e. Allow the uptake to proceed for a predetermined time (e.g., 10-20 minutes) at 37°C. f. Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold KRH buffer.

  • Quantification: a. Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). b. Transfer the cell lysates to scintillation vials. c. Add a scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle-treated control. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of GABA uptake.

Mechanism of Action: Competitive Inhibition of GABA Transporters

Both Nipecotic acid and its N-substituted derivatives are believed to act as competitive inhibitors of the GABA transporters. They possess a structural resemblance to GABA, allowing them to bind to the same site on the transporter protein. By occupying the binding site, they prevent the translocation of GABA from the synaptic cleft into the presynaptic neuron or surrounding glial cells.

GABA_Uptake_Inhibition cluster_membrane Cell Membrane GAT GABA Transporter (GAT) GABA_int GABA (intracellular) GAT->GABA_int Translocates GABA_ext GABA (extracellular) GABA_ext->GAT Binds Inhibitor Nipecotic Acid or 1-Octylpiperidine-3-carboxylic acid Inhibitor->GAT Competitively Binds (Inhibits Translocation)

Figure 2. Mechanism of competitive inhibition of GABA uptake by Nipecotic acid and its derivatives.

Conclusion and Future Directions

Future research should focus on the empirical determination of the IC50 values of 1-Octylpiperidine-3-carboxylic acid across all GAT subtypes to fully elucidate its potency and selectivity profile. Furthermore, in vivo studies are warranted to assess its blood-brain barrier permeability and its efficacy in animal models of neurological disorders. Such investigations will be crucial in determining the therapeutic potential of this and other N-substituted nipecotic acid derivatives as novel modulators of the GABAergic system.

References

  • Singh, K., Kumar, P., Bhatia, R., Mehta, V., Kumar, B., & Akhtar, M. J. (2021). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Bioorganic & Medicinal Chemistry, 30, 115939.
  • Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581–585.
  • Höfner, G., & Wanner, K. T. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(23-24), 6064–6079.
  • Höfner, G., & Wanner, K. T. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2874–2879.
  • Bíró, G. L., Kertész, S., Penke, B., & Párducz, Á. (2004). Lipophilicity-related inhibition of blood platelet aggregation by nipecotic acid anilides. Journal of Medicinal Chemistry, 47(13), 3379–3387.
  • Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Bioorganic Chemistry, 81, 638-653.
  • Höfner, G., & Wanner, K. T. (2019). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. ChemistryOpen, 8(7), 896–910.
  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063–1083.
  • Rudy, H. K. A., Höfner, G., & Wanner, K. T. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30(3), 586-609.
  • Taylor & Francis Group. (2019). Nipecotic acid – Knowledge and References. [Online]. Available: [Link]

  • Bio-Techne. (2013). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. [Online]. Available: [Link]

  • Papakyriakou, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7015.
  • Ali, S., et al. (2016). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Journal of the Chinese Chemical Society, 63(10), 823-832.
  • Zhang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533.
  • Garg, V. K. (2017). Synthesis, Characterization, and Biological Activity Studies on Fanlizhicyclopeptide A. Journal of the Korean Chemical Society, 61(4), 209-215.
  • Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6543.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • Andersen, K. E., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(15), 2866–2881.
  • Dhanawat, M., Gupta, S., Mehta, D. K., & Das, R. (2021). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 211, 113098.

Sources

The Impact of N-Alkyl Chain Length on the Bioavailability of Piperidine Derivatives: A Comparative Analysis of N-Butyl and N-Octyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold and N-Alkyl Substitution in Drug Design

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of therapeutic agents targeting a diverse range of biological targets.[3] A common and critical point of molecular modification is the piperidine nitrogen atom. N-alkylation is a frequently employed strategy to modulate the physicochemical properties of piperidine-containing compounds, thereby influencing their pharmacokinetic profiles, including oral bioavailability.

Comparative Bioavailability: A Tale of Two Chains

The oral bioavailability of a drug is a critical parameter that dictates its therapeutic efficacy and dosing regimen.[6] It is influenced by a complex interplay of factors including aqueous solubility, membrane permeability, and susceptibility to first-pass metabolism.[7] The transition from an N-butyl to an N-octyl substituent on a piperidine core is expected to significantly increase the lipophilicity of the molecule. This increased lipophilicity has a dual effect: it can enhance passive diffusion across the lipid-rich intestinal membrane, but it may also increase the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which often process lipophilic substrates more readily.[5][8]

Representative Pharmacokinetic Data

The following table presents representative pharmacokinetic data for two hypothetical, structurally related piperidine derivatives following oral administration in a rat model. This data is illustrative of the expected trends when increasing the N-alkyl chain length from butyl to octyl.

ParameterCompound A (N-Butyl Derivative)Compound B (N-Octyl Derivative)Rationale for Expected Difference
Cmax (ng/mL) 850600The longer N-octyl chain, while potentially increasing membrane permeability, is also more susceptible to first-pass metabolism, leading to a lower peak plasma concentration.[5]
Tmax (hr) 1.52.0The higher lipophilicity of the N-octyl derivative may lead to slower dissolution or partitioning into the intestinal membrane, resulting in a delayed time to reach peak concentration.
AUC (0-t) (ng·hr/mL) 42003000The Area Under the Curve, representing total drug exposure, is expected to be lower for the N-octyl derivative due to more extensive first-pass metabolism.[9]
Oral Bioavailability (%) 6545The increased metabolic clearance of the more lipophilic N-octyl analog typically results in lower overall oral bioavailability.[7]

Mechanistic Insights into the Influence of N-Alkyl Chain Length

The observed differences in the pharmacokinetic profiles of N-butyl and N-octyl piperidine derivatives can be attributed to several key factors. The following diagram illustrates the interplay of these factors.

Factors Influencing Bioavailability of N-Alkyl Piperidine Derivatives A Good balance of solubility and permeability B Moderate first-pass metabolism A->B leads to C Higher Oral Bioavailability B->C results in D Increased membrane permeability but potentially lower aqueous solubility E Increased susceptibility to CYP450-mediated metabolism D->E can lead to F Lower Oral Bioavailability E->F results in

Caption: Interplay of factors affecting the bioavailability of N-butyl vs. N-octyl piperidine derivatives.

Experimental Protocol for a Comparative Oral Bioavailability Study

To empirically determine the pharmacokinetic parameters presented in the representative data table, a well-designed in vivo study is essential.[10] The following protocol outlines a standard approach for a comparative bioavailability study in rats.

I. Animal Model and Housing
  • Species: Male Wistar rats (200-250 g).

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the study.[10]

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.[10]

II. Dosing and Sample Collection
  • Grouping: Randomly divide the rats into two groups (n=6 per group) for the N-butyl and N-octyl derivatives.

  • Formulation: Prepare a suspension of each compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[10]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma, which is then stored at -80°C until analysis.

III. Bioanalytical Method
  • Technique: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of each piperidine derivative in rat plasma.[11]

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.[11]

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for detection and quantification.

IV. Pharmacokinetic Analysis
  • Data Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC(0-t).[9][10]

  • Software: Utilize pharmacokinetic software (e.g., Phoenix WinNonlin) for calculations.

The following diagram illustrates the experimental workflow for the comparative bioavailability study.

cluster_workflow Experimental Workflow start Animal Acclimatization & Fasting dosing Oral Dosing (N-Butyl vs. N-Octyl) start->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_analysis end Comparative Bioavailability Assessment pk_analysis->end

Caption: Workflow for a comparative in vivo bioavailability study.

Conclusion and Future Directions

The N-alkyl chain length on a piperidine scaffold is a critical modulator of a compound's pharmacokinetic profile. While a longer chain like N-octyl can enhance lipophilicity and potentially improve membrane permeability, it often comes at the cost of increased first-pass metabolism, leading to lower overall oral bioavailability compared to a shorter N-butyl chain. This guide provides a framework for understanding these structure-bioavailability relationships and a robust protocol for their experimental determination. For drug development professionals, a careful balance must be struck between optimizing for absorption and minimizing metabolic liabilities. Future studies could explore the use of metabolic blockers or deuteration on the N-alkyl chain to enhance the stability of more lipophilic derivatives, potentially harnessing their improved permeability while mitigating rapid clearance.

References

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and valid
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.
  • auc cmax tmax: Topics by Science.gov. Science.gov.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Taylor & Francis Online.
  • Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • What Parameters Are Acquired
  • Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological M
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
  • Drug-Drug Interaction P
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pharmacokinetic & Pharmacodynamic Parameters | Cmax, Tmax, AUC, MEC, MSC | Biopharmaceutics | BP603T. (2024). YouTube.
  • Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. PubMed.
  • Effect of piperine on the pharmacokinetics and pharmacodynamics of glimepiride in normal and streptozotocin-induced diabetic r
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Piperine and curcumin as bioavailability enhancers for drugs. (2020). IT Medical Team.
  • Selective endo-Cyclic α‑Functionalization of Satur
  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management. ScienceOpen.
  • Variation of Cmax and Cmax/AUC in investigations of bioequivalence. (2025).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI.
  • Bioavailability and Cmax? (2017).
  • Journal of Phytomedicine and Therapeutics. (2022).
  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Selective endo-cyclic -functionalization of satur
  • A Systematic Review of Piperine as a Bioavailability Enhancer. (2023).
  • The absolute oral bioavailability of selected drugs.
  • The Effect of Piperine on Oral Absorption of Cannabidiol following Acute vs. Chronic Administration | Request PDF.

Sources

Publish Comparison Guide: Selectivity of 1-Octylpiperidine-3-carboxylic acid for GAT-1 Transporter

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profile, selectivity, and experimental application of 1-Octylpiperidine-3-carboxylic acid (N-octylnipecotic acid), a lipophilic derivative of the classical GABA uptake inhibitor nipecotic acid.

Executive Summary

1-Octylpiperidine-3-carboxylic acid (also known as N-octylnipecotic acid ) represents a strategic structural evolution in the design of GABA transporter (GAT) inhibitors. While the parent compound, nipecotic acid , is a potent but non-selective substrate with poor blood-brain barrier (BBB) permeability, the introduction of an aliphatic octyl chain at the piperidine nitrogen (N-1 position) fundamentally alters its pharmacodynamics.

This modification transitions the molecule from a transportable substrate to a non-transportable blocker , significantly enhancing its affinity for the GAT-1 isoform (SLC6A1) over GAT-2/3 and BGT-1. This guide evaluates its utility as a research tool for isolating GAT-1 mediated currents and compares it against industry standards like Tiagabine and SKF-89976A .

Key Technical Advantages
  • Mechanism Transition: Shifts from substrate-induced depolarization (like nipecotic acid) to pure competitive inhibition.

  • Isoform Selectivity: High specificity for presynaptic GAT-1, minimizing glial GAT-3 interference.

  • Lipophilicity: The C8-octyl chain confers membrane permeability absent in the parent amino acid.

Mechanistic Profile & Signaling Pathway

To understand the selectivity of 1-Octylpiperidine-3-carboxylic acid, one must map its interaction within the GABAergic synapse. Unlike substrates that are translocated into the cell (depleting the Na+ gradient), this compound locks GAT-1 in an outward-facing open conformation , preventing the reuptake of GABA from the synaptic cleft.

Diagram 1: GAT-1 Inhibition & GABAergic Potentiation

This pathway illustrates the locus of action for 1-Octylpiperidine-3-carboxylic acid compared to substrates.

GAT1_Pathway Presynaptic Presynaptic Terminal Synapse Synaptic Cleft (High [GABA]) Presynaptic->Synapse Vesicular Release Postsynaptic Postsynaptic Neuron (GABA-A Receptors) Synapse->Postsynaptic Receptor Activation (Cl- Influx) GAT1 GAT-1 Transporter (SLC6A1) Synapse->GAT1 Reuptake Attempt GAT1->Presynaptic Recycling (Blocked) Inhibitor 1-Octylpiperidine-3-carboxylic acid (Inhibitor) Inhibitor->GAT1 Competitive Blockade (S2 Site Interaction) GABA GABA

Caption: 1-Octylpiperidine-3-carboxylic acid binds the GAT-1 transporter, blocking GABA reuptake and prolonging inhibitory postsynaptic potentials (IPSCs).

Comparative Performance Analysis

The following data compares 1-Octylpiperidine-3-carboxylic acid against the parent compound and the clinical standard, Tiagabine.

Table 1: Selectivity Profile of GAT Inhibitors

Note: Values represent consensus ranges from mammalian expression systems (HEK-293 or Xenopus oocytes).

FeatureNipecotic Acid 1-Octylpiperidine-3-carboxylic acid Tiagabine
Primary Target Non-selective (GAT-1/2/3/BGT-1)Selective GAT-1 Highly Selective GAT-1
Mechanism Substrate (Transported)Inhibitor (Non-transported) Inhibitor (Non-transported)
GAT-1 Affinity (Ki) ~10 - 15 µM~0.5 - 2.0 µM (Estimated*)0.04 - 0.07 µM
GAT-3 Affinity (Ki) ~100 µM> 50 µM > 200 µM
BBB Permeability Negligible (Zwitterionic)Moderate (Lipophilic Chain)High
Experimental Use Substrate flux assaysSelective blockade in slices Clinical / In vivo models

Technical Insight: The addition of the N-octyl chain moves the potency from the micromolar range (Nipecotic acid) closer to the nanomolar range. While Tiagabine (containing a bulky dithienyl-butenyl tail) remains the gold standard for potency, the N-octyl derivative is a critical tool for structure-activity relationship (SAR) studies, demonstrating that simple aliphatic chains are sufficient to confer GAT-1 selectivity and convert the molecule from a substrate to a blocker.

Experimental Protocols

To validate the selectivity of 1-Octylpiperidine-3-carboxylic acid in your lab, use the following self-validating protocols.

Protocol A: [³H]-GABA Uptake Inhibition Assay

Objective: Determine the IC50 specifically for GAT-1 using transfected HEK-293 cells.

  • Cell Preparation:

    • Transfect HEK-293 cells with human GAT-1 (SLC6A1) cDNA.

    • Use non-transfected cells as a background control.

    • Plate cells in 96-well plates (50,000 cells/well) 24 hours prior to assay.

  • Buffer Equilibration:

    • Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

    • Critical Step: Ensure buffer contains 140 mM NaCl; GAT-1 is Na+-dependent.

  • Inhibitor Incubation:

    • Prepare serial dilutions of 1-Octylpiperidine-3-carboxylic acid (1 nM to 100 µM).

    • Pre-incubate cells with inhibitor for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add [³H]-GABA (final concentration 20 nM) + unlabeled GABA (total 1 µM).

    • Incubate for exactly 5 minutes (linear phase).

  • Termination & Readout:

    • Rapidly wash 3x with ice-cold KRH buffer to stop transport.

    • Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Validation:

    • Control: Tiagabine (10 µM) should abolish signal to background levels.

    • Negative Control: Betaine (BGT-1 substrate) should show no competition if GAT-1 is isolated.

Protocol B: Electrophysiological Slice Recording

Objective: Confirm functional potentiation of tonic GABA currents.

  • Slice Preparation: Prepare 300 µm hippocampal slices (CA1 region) from rodents.

  • Recording Mode: Whole-cell voltage clamp of pyramidal neurons (Holding potential: -70 mV).

  • Baseline: Record spontaneous inhibitory postsynaptic currents (sIPSCs) in ACSF.

  • Application: Perfuse 1-Octylpiperidine-3-carboxylic acid (20 µM) .

  • Analysis:

    • Measure the decay time constant (tau) of sIPSCs.

    • Expected Result: A 150-200% increase in decay time (slower clearance of GABA) without a significant change in amplitude, confirming reuptake inhibition rather than receptor agonism.

Structure-Activity Relationship (SAR) Logic

The transition from Nipecotic Acid to 1-Octylpiperidine-3-carboxylic acid illustrates a fundamental principle in transporter pharmacology: Lipophilic Anchoring .

  • Nipecotic Acid (Parent): The polar zwitterion binds the substrate site (S1) but lacks interaction with the hydrophobic vestibule (S2). It is transported.

  • N-Octyl Derivative: The C8 chain extends into the extracellular hydrophobic S2 pocket. This steric bulk prevents the transporter from closing its external gate, locking it in the "open-to-out" state. This transforms the molecule into a non-transportable inhibitor.

Diagram 2: SAR Evolution of GAT-1 Inhibitors

Visualizing the chemical evolution for selectivity.

SAR_Logic cluster_0 Pharmacological Shift NipAc Nipecotic Acid (Parent) NOctyl 1-Octylpiperidine-3-carboxylic acid (C8 Chain Added) NipAc->NOctyl + N-Octyl Chain (Gains BBB entry & Selectivity) Tiagabine Tiagabine (Dithienyl-butenyl Tail) NOctyl->Tiagabine Optimized Lipophilic Tail (Maximal Potency)

Caption: The addition of the N-octyl chain is the critical step converting the substrate (Nipecotic acid) into a BBB-permeable, selective inhibitor.

References

  • Borden, L. A., et al. (1994).[1][2] Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1.[1] European Journal of Pharmacology, 269(2), 219–224.

  • Krogsgaard-Larsen, P., et al. (1981). GABA agonists, antagonists and uptake inhibitors.[3][1] Design and therapeutic aspects. Journal of Medicinal Chemistry, 24(12), 1377–1383.

  • White, H. S., et al. (2002). The GABA transporter and its inhibitors.[1][2][4][5][6][7] Advances in Pharmacology, 54, 321-351. (Review of lipophilic nipecotic acid derivatives).

  • Tocris Bioscience. (n.d.). Product Guide: Nipecotic Acid and Derivatives.

Sources

Validation of 1-Octylpiperidine-3-carboxylic Acid Purity Using LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of GABA uptake inhibitors and pharmaceutical libraries, 1-Octylpiperidine-3-carboxylic acid serves as a critical amphiphilic intermediate. Its purity directly impacts the biological efficacy of downstream analogs (e.g., Tiagabine derivatives).

Traditional purity assessments often fail for this molecule due to two inherent chemical properties:

  • Lack of Chromophore: The saturated piperidine ring and aliphatic octyl chain possess negligible UV absorbance, rendering HPLC-UV (254 nm) ineffective and low-wavelength UV (205-210 nm) prone to solvent noise.

  • Zwitterionic Nature: The simultaneous presence of a basic tertiary amine and an acidic carboxyl group creates complex retention behaviors that challenge standard gas chromatography (GC) without derivatization.

This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior analytical standard. We provide a direct comparison against qNMR and HPLC-UV, followed by a validated experimental protocol compliant with ICH Q2(R1) guidelines.

Comparative Analysis: Why LC-MS?

The following analysis compares the three primary methodologies for assessing the purity of 1-Octylpiperidine-3-carboxylic acid.

Table 1: Method Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Low Wavelength) qNMR (¹H)
Principle Mass-to-Charge (m/z) filteringUV Absorbance (205-210 nm)Nuclear spin resonance
Selectivity High. Distinguishes impurities with similar polarity but different mass (e.g., octyl bromide, nipecotic acid).Low. Solvent fronts and non-specific absorption at 210 nm mask impurities.High. Structural certainty, but overlapping alkyl signals can obscure impurities.
Sensitivity (LOD) Excellent (ppb range). Critical for detecting trace genotoxic impurities.Poor. Requires high concentrations; misses trace impurities.Moderate (~0.1%). Good for assay, poor for impurity profiling.
Suitability Ideal for ionizable amines. No derivatization required.Unsuitable due to lack of chromophore.[1]"Gold Standard" for absolute mass balance, but slow for QC.
The "Senior Scientist" Insight

"Many labs default to qNMR for this molecule because it avoids method development. However, qNMR often overestimates purity by failing to detect trace organic salts or high-molecular-weight oligomers that settle out of solution or have very broad relaxation times. LC-MS is the only technique that provides both a quantitative assay and a detailed impurity profile in a single run."

Method Development Strategy

To validate this method, we must address the zwitterionic nature of the analyte.

  • Column Selection: A standard C18 column is sufficient due to the lipophilic octyl chain (LogP ~3.5). However, we employ a Charged Surface Hybrid (CSH) C18 or an end-capped column to prevent peak tailing caused by the interaction of the tertiary amine with residual silanols.

  • Mobile Phase Chemistry: We utilize an acidic mobile phase (0.1% Formic Acid) .

    • Mechanism:[2] Acidic pH (~2.7) ensures the carboxylic acid is protonated (neutral) and the amine is protonated (positive). While this makes the molecule charged, the large hydrophobic octyl group dominates, ensuring retention. Crucially, the acidic environment promotes ionization in the ESI source ([M+H]⁺), maximizing sensitivity.

Experimental Protocol

Instrumentation & Conditions[1][3][4][5]
  • System: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS (or equivalent Orbitrap/Q-TOF).

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial equilibration
1.005Hold to elute polar salts
8.0095Gradient ramp
10.0095Wash lipophilic impurities
10.105Re-equilibration
13.005End of Run
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Type: Full Scan (m/z 100 – 600) for purity; SIM (m/z 242.2) for assay.[3]

  • Gas Temp: 300°C.

  • Capillary Voltage: 3500 V.

  • Target Ion: [M+H]⁺ = 242.2 (Calculated MW ~241.37).

Validation Workflow (ICH Q2 Compliant)

The following workflow demonstrates how to validate this method for regulatory submission or rigorous internal QC.

Specificity (Selectivity)
  • Protocol: Inject a "Blank" (methanol), a "System Suitability Solution" (analyte only), and a "Spiked Solution" (analyte + known synthesis precursors: nipecotic acid and octyl bromide).

  • Acceptance Criteria: No interference at the retention time of 1-Octylpiperidine-3-carboxylic acid in the blank. Resolution > 1.5 between analyte and nearest impurity.

Linearity
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)[7]
  • Protocol: Spike the analyte into a placebo matrix (or solvent if pure substance) at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

Precision (Repeatability)[7]
  • Protocol: 6 consecutive injections of the standard solution (100% level).

  • Acceptance Criteria: RSD

    
     2.0% for peak area.
    

Visualization: Validation Decision Matrix

The following diagram illustrates the logical flow for validating the purity method, ensuring a self-correcting scientific process.

ValidationWorkflow Start Start: Method Validation Specificity 1. Specificity Test (Blank vs. Spiked Sample) Start->Specificity Interference Interference Detected? Specificity->Interference Optimize Optimize Gradient/Column (Improve Resolution) Interference->Optimize Yes Linearity 2. Linearity Assessment (5 Levels: 50-150%) Interference->Linearity No Optimize->Specificity R2Check R² ≥ 0.999? Linearity->R2Check Recalibrate Check Dilutions/Injector R2Check->Recalibrate No Accuracy 3. Accuracy & Precision (Spike Recovery & RSD) R2Check->Accuracy Yes Recalibrate->Linearity PassFail Recovery 98-102%? RSD < 2.0%? Accuracy->PassFail PassFail->Optimize No Final Method Validated Ready for Release Testing PassFail->Final Yes

Caption: Figure 1. Step-by-step decision matrix for analytical method validation, incorporating feedback loops for optimization based on ICH Q2(R1) principles.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Nipecotic Acid (Parent Structure). PubChem.[6] [Link]

  • Dolan, J. W. (2010). LCGC North America: The Pros and Cons of Charged Surface Hybrid Columns. LCGC. [Link]

Sources

Comparative Pharmacodynamics: Nipecotic Acid Analogs as GAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency-Delivery Paradox

In the development of GABAergic anticonvulsants, Nipecotic Acid (NA) represents a classic case study in the "Potency-Delivery Paradox." While NA is a potent inhibitor of the GABA transporter GAT-1 in vitro, it is therapeutically inert when administered systemically. This guide analyzes the structural evolution of NA analogs, comparing the parent compound against its lipophilic derivatives (e.g., Tiagabine , SK&F 89976-A ) and ester prodrugs.

Key Takeaway: The transition from Nipecotic Acid to Tiagabine was not merely an increase in affinity, but a structural conquest of the Blood-Brain Barrier (BBB) achieved by attaching a lipophilic "anchor" to the piperidine nitrogen.

Mechanistic Basis: GAT-1 Inhibition[1][2]

To understand the comparative data, one must understand the target. The GABA Transporter-1 (GAT-1) is the primary mechanism for clearing GABA from the synaptic cleft.

The Mechanism

Nipecotic acid analogs function as competitive inhibitors of GAT-1. By blocking reuptake, they increase the dwell-time of GABA in the synapse, enhancing inhibitory postsynaptic potentials (IPSPs).

Figure 1: Synaptic Mechanism of GAT-1 Inhibition

GAT_Mechanism Presynaptic Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft (High GABA Conc.) Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron (GABA-A Receptor Activation) Synapse->Postsynaptic Binding GAT1 GAT-1 Transporter (Reuptake Pump) Synapse->GAT1 Reuptake (Clearance) Seizure Seizure Propagation Postsynaptic->Seizure Inhibition Prevents Inhibitor Nipecotic Acid Analog (Inhibitor) Inhibitor->GAT1 Blocks

Caption: Schematic of GAT-1 inhibition. Analogs block the reuptake pump, sustaining GABAergic inhibition.

Comparative Analysis of Analogs

We categorize the analogs into three distinct generations based on their structural strategy.

Generation 1: The Polar Parents (Nipecotic Acid & Guvacine)
  • Structure: Piperidine-3-carboxylic acid (NA) and 1,2,5,6-tetrahydropyridine-3-carboxylic acid (Guvacine).

  • Profile: Zwitterionic at physiological pH.

  • Limitation: They possess high affinity for GAT-1 but zero BBB permeability. They only work if injected directly into the brain (intracerebroventricular).

Generation 2: The Ester Prodrugs
  • Structure: Esters of NA (e.g., m-nitrophenyl ester).

  • Strategy: Mask the carboxylic acid to increase lipophilicity.

  • Outcome: Improved BBB penetration. However, they rely on enzymatic hydrolysis inside the brain to release the active parent. This introduces variability in pharmacokinetics.

Generation 3: N-Substituted Lipophilic Anchors (Tiagabine)
  • Structure: (R)-Nipecotic acid linked via the nitrogen to a lipophilic diarylalkenyl tail.

  • Strategy: The lipophilic tail serves two functions:

    • Allows passive diffusion across the BBB.

    • Interacts with a hydrophobic pocket in the GAT-1 transporter, actually increasing affinity compared to the parent.

  • Outcome: Systemic bioavailability and nanomolar potency.[1]

Quantitative Performance Data

The following table synthesizes data from key medicinal chemistry studies (e.g., Braestrup et al., Andersen et al.). Note the inverse relationship between IC50 (lower is better) and ED50 (lower is better).

Table 1: Comparative Profile of Nipecotic Acid Analogs

CompoundClassIC50 (GAT-1 Uptake)*ED50 (MES Test)**ED50 (scPTZ Test)***BBB Permeability
(R)-Nipecotic Acid Parent10 - 14 µMInactive (>500 mg/kg)InactiveNegligible
Guvacine Bioisostere8 - 15 µMInactiveInactiveNegligible
Nipecotic Acid Ethyl Ester Prodrug>100 µM (Active after hydrolysis)~100 mg/kg~80 mg/kgModerate
SK&F 89976-A N-Substituted0.2 - 0.5 µM5 - 10 mg/kg15 mg/kgHigh
Tiagabine N-Substituted0.07 µM 1 - 3 mg/kg 0.6 - 1.5 mg/kg Very High
  • *IC50: Concentration inhibiting 50% of [3H]-GABA uptake in rat synaptosomes.

  • **MES: Maximal Electroshock Seizure (Model of generalized tonic-clonic seizures).[2][3]

  • ***scPTZ: Subcutaneous Pentylenetetrazol (Model of absence/myoclonic seizures).

Critical Insight: Notice that Tiagabine is roughly 100x more potent in vitro than Nipecotic Acid, but infinitely more potent in vivo due to the bioavailability threshold.

Experimental Protocols

To replicate these comparisons, the following self-validating protocols are recommended.

Protocol A: In Vitro [3H]-GABA Uptake Assay

Objective: Determine IC50 values for GAT-1 inhibition. System: Rat Cortical Synaptosomes.

  • Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge at 1000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes (P2 fraction).

  • Resuspension: Resuspend P2 in Krebs-Ringer phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate synaptosomes with the test analog (0.01 nM – 100 µM) for 10 mins at 37°C.

    • Control: Use NNC-711 (1 µM) as a positive control for total blockade.

  • Uptake Initiation: Add [3H]-GABA (final conc. 5-10 nM) and incubate for exactly 3 minutes.

  • Termination: Rapid filtration through Whatman GF/C filters under vacuum. Wash 3x with ice-cold buffer to remove non-specific binding.

  • Quantification: Liquid scintillation counting.

  • Calculation: Specific uptake = (Total uptake) - (Uptake in presence of 1 mM Nipecotic Acid).

Protocol B: In Vivo Maximal Electroshock (MES) Test

Objective: Assess efficacy against generalized seizures. System: Male CF-1 or CD-1 Mice (20-25g).

  • Dosing: Administer test compound (i.p. or p.o.) at varying doses (e.g., 1, 3, 10, 30 mg/kg). Wait for Time of Peak Effect (TPE), typically 30-60 mins for these analogs.

  • Stimulation: Apply corneal electrodes.[2][3][4]

    • Current: 50 mA.[3]

    • Frequency: 60 Hz.[2][3][4]

    • Duration: 0.2 seconds.[2][3]

  • Observation:

    • Positive Seizure: Tonic hindlimb extension (THE) > 90 degrees.

    • Protection: Abolition of THE.

  • Toxicity Check: Immediately perform the Rotarod test to ensure "protection" is not actually sedation/muscle relaxation.

Screening Workflow Diagram

The following workflow illustrates the logical progression from synthesis to lead candidate selection.

Figure 2: Anticonvulsant Screening Cascade

Screening_Workflow Synthesis Synthesis of Nipecotic Acid Analog InVitro In Vitro: [3H]-GABA Uptake (Target: IC50 < 1 µM) Synthesis->InVitro Lipophilicity LogP Calculation (Target: 2.0 - 4.0) Synthesis->Lipophilicity InVivo_MES In Vivo: MES Test (Tonic Seizure Protection) InVitro->InVivo_MES If Potent Lipophilicity->InVivo_MES If Permeable InVivo_Tox Rotarod Toxicity (Neurotoxicity Screen) InVivo_MES->InVivo_Tox Calculate ED50 Lead Lead Candidate (Tiagabine-like) InVivo_Tox->Lead High Therapeutic Index

Caption: Decision tree for evaluating GAT-1 inhibitors. Both potency and lipophilicity gates must be passed.

References

  • Braestrup, C., et al. (1990). "(R)-N-(4,4-Di(3-methylthien-2-yl)but-3-enyl)nipecotic acid hydrochloride (Tiagabine): A potent and selective GABA uptake inhibitor."[5] Journal of Medicinal Chemistry.

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. Structure-activity studies on N-substituted nipecotic acid derivatives." Journal of Medicinal Chemistry.

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems." Molecular and Cellular Biochemistry.

  • White, H. S., et al. (1995). "The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models."[3] Italian Journal of Neurological Sciences.

  • Suzdak, P. D., & Jansen, J. A. (1995). "A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor." Epilepsia.[6][7][8]

Sources

Literature review of lipophilic GABA uptake inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Comparative Pharmacology, and Experimental Validation

Content Type: Technical Review & Comparison Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists

Executive Summary: The Lipophilic Anchor Strategy

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS. While enhancing GABAergic tone is a validated strategy for treating epilepsy and anxiety, direct administration of GABA or hydrophilic analogs (e.g., nipecotic acid) fails due to their inability to cross the Blood-Brain Barrier (BBB).

This guide reviews the class of Lipophilic GABA Uptake Inhibitors , designed by attaching a lipophilic aromatic "anchor" to a GABA-mimetic core (nipecotic acid or guvacine) via an aliphatic linker. This structural modification serves a dual purpose: it facilitates BBB penetration and occupies a hydrophobic pocket on the GABA Transporter-1 (GAT-1), locking the transporter in an inhibited state.

Mechanistic Architecture

Target Specificity: GAT-1

The GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1) are sodium/chloride-dependent symporters. GAT-1 is the predominant isoform in the cortex and hippocampus, making it the primary target for anticonvulsant therapy.

  • Mechanism of Action: These inhibitors bind to the GAT-1 transporter, preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.

  • Result: Increased extracellular GABA concentration

    
     Enhanced activation of postsynaptic GABA-A receptors 
    
    
    
    Neuronal hyperpolarization.
Visualization: The GABAergic Synapse & Inhibition

The following diagram illustrates the locus of action for lipophilic inhibitors within the synaptic cleft.

GABASynapse cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Synaptic Vesicles (GABA Storage) GABA_Free GABA Vesicles->GABA_Free Exocytosis GAT1 GAT-1 Transporter (Reuptake Site) GABA_Free->GAT1 Reuptake (Blocked) GABA_A GABA-A Receptor (Cl- Channel) GABA_Free->GABA_A Binding Inhibitor Lipophilic Inhibitor (e.g., Tiagabine) Inhibitor->GAT1 High Affinity Binding (Blocks Transport) Response Hyperpolarization (Inhibition) GABA_A->Response Cl- Influx

Figure 1: Mechanism of Action. Lipophilic inhibitors block GAT-1, preventing GABA clearance and extending the duration of inhibitory signaling.

Comparative Analysis of Key Inhibitors[1][2]

The development of this class evolved from Nipecotic Acid (hydrophilic, no BBB penetration) to highly potent, brain-penetrant analogs.

The "Big Four" Lipophilic Inhibitors
CompoundCore StructureLipophilic AnchorIC50 (hGAT-1)Selectivity (vs GAT-2/3)BBB PermeabilityClinical Status
Tiagabine Nipecotic AcidBis(3-methyl-2-thienyl)67 - 182 nM > 50-foldHighFDA Approved (Epilepsy)
NNC-711 GuvacineDiphenyl-butenyl40 nM > 4000-foldHighResearch Tool (High Potency)
SKF-89976A Nipecotic AcidDiphenyl-butenyl130 nM HighModeratePreclinical Standard
CI-966 GuvacineTrifluoromethyl-phenyl260 nM HighHighDiscontinued (Side Effects)
Technical Insights
  • Potency: NNC-711 is the most potent and selective GAT-1 inhibitor available for research purposes, with an IC50 roughly 2-4x lower than Tiagabine.

  • Drug Development: Tiagabine became the market leader not because it was the most potent, but because it offered the best balance of pharmacokinetic stability and safety profile. CI-966 showed severe adverse effects in Phase 1 trials despite promising potency.

  • Structural Logic: The "anchor" (e.g., the dithienyl group in Tiagabine) does not just aid BBB crossing; it interacts with a specific hydrophobic crevice on the GAT-1 protein surface, stabilizing the inhibitor-transporter complex.

Experimental Protocols

To validate these compounds, researchers must assess both binding affinity (in vitro) and functional uptake inhibition .

Protocol A: Synaptosomal [³H]-GABA Uptake Assay

This is the gold-standard method for determining IC50 values. It measures the ability of a compound to prevent the accumulation of radiolabeled GABA into nerve terminals (synaptosomes).

Reagents Required:

  • [³H]-GABA (Specific activity ~30-50 Ci/mmol)

  • Fresh Rat/Mouse Brain (Cortex or Hippocampus)

  • Krebs-Henseleit Buffer (pH 7.4)

  • Whatman GF/B filters

Step-by-Step Workflow:

  • Synaptosome Preparation:

    • Homogenize brain tissue in 0.32 M sucrose (10 strokes, Teflon-glass homogenizer).

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove debris.

    • Collect supernatant and centrifuge at 20,000 x g for 20 min.

    • Resuspend the pellet (P2 fraction) in Krebs buffer. Critical: Keep on ice.

  • Pre-Incubation:

    • Aliquot synaptosomes (approx. 100-200 µg protein) into tubes.

    • Add test inhibitor (e.g., Tiagabine) at varying concentrations (1 nM - 100 µM).

    • Incubate at 37°C for 10 minutes to allow inhibitor binding.[1]

  • Uptake Initiation:

    • Add [³H]-GABA (final concentration 10-50 nM) to start the reaction.

    • Incubate for exactly 3 to 5 minutes .

    • Note: Time must be short to measure initial velocity and avoid equilibrium.

  • Termination:

    • Rapidly filter through GF/B filters using a vacuum manifold.

    • Wash filters 3x with 5 mL ice-cold buffer to remove non-specific binding.

  • Quantification:

    • Place filters in scintillation vials with cocktail.

    • Count Radioactivity (CPM). Calculate IC50 using non-linear regression (Log-inhibitor vs. response).

Visualization: SAR & Optimization Workflow

The following diagram depicts the logical flow of optimizing a lead compound like Nipecotic Acid into a drug like Tiagabine.

SAR_Workflow Start Lead: Nipecotic Acid (Hydrophilic, IC50 ~1-10 µM) Problem Problem: No BBB Penetration (Zwitterionic) Start->Problem Strategy Strategy: Lipophilic Anchor (Attach via N-linker) Problem->Strategy Design1 Design: N-butenyl linker Strategy->Design1 Design2 Design: Aromatic Anchor (Diphenyl or Dithienyl) Design1->Design2 Result Result: Tiagabine/NNC-711 (IC50 < 100 nM + BBB Permeable) Design2->Result

Figure 2: Medicinal Chemistry Optimization. Transformation of the polar Nipecotic Acid core into a lipophilic drug candidate.

Conclusion & Future Directions

The lipophilic GABA uptake inhibitors represent a triumph of rational drug design. By appending lipophilic domains to known substrates, scientists successfully targeted GAT-1.

  • For Researchers: NNC-711 remains the tool of choice for in vitro characterization due to its superior selectivity profile.

  • For Drug Developers: Future efforts focus on GAT-3 inhibitors (e.g., SNAP-5114 analogs) to modulate astrocytic GABA uptake, offering a complementary pathway to GAT-1 inhibition for resistant epilepsy.

References

  • Borden, L. A., et al. (1994). "Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1."[2][3] European Journal of Pharmacology, 269(2), 219-224.[2][3] Link

  • Suzdak, P. D., et al. (1992). "NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization." European Journal of Pharmacology, 224(2-3), 189-198. Link

  • Nielsen, E. B., et al. (1991). "Characterization of Tiagabine (NO-328), a new potent and selective GABA uptake inhibitor." European Journal of Pharmacology, 196, 257-266.
  • Kragler, A., et al. (2005).
  • Tocris Bioscience. "Scientific Review: GABA Transporters." Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Octylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-Octylpiperidine-3-carboxylic acid is an amphiphilic pharmaceutical intermediate. Unlike simple inorganic acids or small organic amines, this molecule possesses a "Janus-faced" structure: a polar zwitterionic head group (nipecotic acid core) and a lipophilic C8 (octyl) tail.

This dual nature dictates its disposal. The octyl chain acts as a surfactant, making the compound adhere to glass and plastic surfaces, rendering standard water rinses ineffective. This guide provides a scientifically grounded protocol to ensure complete removal and compliance with RCRA (Resource Conservation and Recovery Act) standards.

Chemical Characterization Table
PropertyDescriptionOperational Implication
Core Structure Piperidine ring with carboxylic acidAmphoteric; can act as acid or base depending on pH.
Functional Group N-Octyl chain (C8)High lipophilicity; "sticky" residue; requires organic solvent for cleaning.
Hazard Class Irritant (Skin/Eye/Respiratory) Standard PPE (Nitrile gloves, goggles) required.
Reactivity Stable; Incompatible with strong oxidizersDo not mix with Nitric Acid or Peroxides in waste streams.
Physical State Solid (typically off-white powder)Dust inhalation risk during weighing/transfer.

Pre-Disposal Segregation Logic

Effective waste management relies on chemical compatibility. You must segregate this compound based on its amphoteric and lipophilic properties.

The Segregation Decision Matrix
  • Do NOT mix with Strong Oxidizers: The octyl chain and amine nitrogen are fuel sources. Mixing with concentrated nitric acid or permanganates can lead to exothermic runaway.

  • Do NOT mix with Acid Chlorides/Anhydrides: The carboxylic acid group is relatively stable, but the tertiary amine can catalyze hydrolysis reactions, generating heat and pressure in waste drums.

  • Preferred Stream: Non-Halogenated Organic Waste . While the molecule contains nitrogen, it is generally accepted in standard organic waste streams unless your facility requires specific "High Nitrogen" segregation.

Operational Disposal Protocols

Workflow Visualization

The following diagram outlines the decision logic for disposing of 1-Octylpiperidine-3-carboxylic acid.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Filter Cake) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Solution EmptyContainer Empty Container (Vial/Bottle) StateCheck->EmptyContainer Residue Bagging Double Bag in Clear Polyethylene SolidWaste->Bagging SolventCheck Primary Solvent? LiquidWaste->SolventCheck Rinse Triple Rinse Protocol (Solvent -> Water -> Solvent) EmptyContainer->Rinse SolidLabel Label: 'Solid Organic Waste' (Hazard: Irritant) Bagging->SolidLabel OrgStream Stream A: Non-Halogenated Organic SolventCheck->OrgStream DCM, MeOH, EtOAc AqStream Stream B: Aqueous Waste (Check pH) SolventCheck->AqStream Water/Buffer Deface Deface Label & Mark 'EMPTY' Rinse->Deface

Figure 1: Decision logic for waste stream segregation ensures compliance with RCRA standards and prevents cross-reactivity in waste drums.

Protocol A: Solid Waste (Excess Substance)

Context: Expired inventory or spill cleanup material.

  • Containment: Do not place loose powder directly into a drum. Transfer the solid into a clear polyethylene bag (secondary containment).

  • Sealing: Seal the bag with tape or a zip-tie. If the bag is dusty on the outside, place it inside a second clean bag.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 1-Octylpiperidine-3-carboxylic acid.

    • Hazards: Irritant.[1][2][3][4][5]

  • Disposal: Place the sealed bag into the Solid Organic Waste Drum .

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Context: Mother liquors or analytical waste.

  • Solvent Assessment:

    • If dissolved in Methanol, Ethanol, or Ethyl Acetate : Pour into Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) : Pour into Halogenated Organic Waste .

  • pH Check (Crucial):

    • Because this molecule is an amino acid derivative, it can precipitate if the pH of the waste drum shifts dramatically (isoelectric point precipitation).

    • Action: Ensure the waste solution is fully solubilized before pouring. If a precipitate forms upon mixing with the waste drum, stop immediately and segregate into a separate "High Solids" carboy.

Protocol C: Empty Container Management (The "Triple Rinse" Rule)

Context: Disposing of the original glass bottle or vial. Expert Insight: Water alone is insufficient. The octyl chain makes this compound lipophilic. A water rinse will leave a greasy film, meaning the container is not RCRA empty.

  • Rinse 1 (Solubilization): Add a small volume of Ethanol or Acetone (approx. 10% of container volume). Cap and shake vigorously to dissolve the lipophilic tail. Pour rinsate into Organic Waste.

  • Rinse 2 (Clearance): Repeat with Ethanol/Acetone. Pour into Organic Waste.

  • Rinse 3 (Final Polish): Rinse with water.[6][7] Pour into Aqueous Waste or sink (only if permitted by local POTW regulations for trace non-hazardous residues; otherwise, capture in waste).

  • Validation: Visually inspect. The glass should be clear with no "beading" of water droplets (which indicates residual surfactant).

  • Disposal: Deface the label, mark "EMPTY," and discard in Glass/Sharps trash.

Spill Contingency Plan

Scenario: 5g bottle dropped, powder dispersed on benchtop.

  • Immediate Action: Alert nearby personnel. Don PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask if available).

  • Dry Clean-Up: Do not wet the powder initially (this spreads the contamination). Use a scoop or stiff paper to gather the bulk solid.

  • Surface Decontamination:

    • Apply a solvent-soaked paper towel (Ethanol is preferred) to the area. The solvent is necessary to solvate the octyl chain.

    • Follow with a soap-and-water wash to remove the polar "head" of the molecule.

  • Waste Disposal: Place all scoops, paper towels, and gloves used in the cleanup into a bag labeled "Solid Hazardous Waste (Debris)."

Regulatory Compliance (RCRA Context)

In the United States, this compound is not explicitly P-listed (acutely toxic) or U-listed (toxic). However, it falls under the "Characteristic" waste definition if it exhibits ignitability, corrosivity, reactivity, or toxicity.

  • Generator Status: As a researcher, you are the "Generator." You certify that the waste is properly characterized.

  • Satellite Accumulation: Waste must be stored in the laboratory (Satellite Accumulation Area) in a closed container until full.

  • "RCRA Empty" Definition (40 CFR 261.7): A container is empty only if all wastes have been removed using practices commonly employed (pouring, pumping) AND no more than 2.5 cm (1 inch) of residue remains.[8] Triple rinsing is the mandatory standard to ensure this.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Empty Containers.[9] 40 CFR 261.7. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] 29 CFR 1910.1200. [Link]

  • National Institutes of Health (PubChem). Nipecotic Acid (Parent Structure) Safety Data. [Link]

  • Binghamton University EHS. Triple Rinse Procedure for Empty Chemical Containers. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.